4-(3-Mercaptopropyl)phenol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H12OS |
|---|---|
Molecular Weight |
168.26 g/mol |
IUPAC Name |
4-(3-sulfanylpropyl)phenol |
InChI |
InChI=1S/C9H12OS/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6,10-11H,1-2,7H2 |
InChI Key |
GLCPHTWKDVPOOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCS)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(3-Mercaptopropyl)phenol for Self-Assembled Monolayers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-(3-Mercaptopropyl)phenol, a key molecule for the formation of self-assembled monolayers (SAMs) on gold surfaces. SAMs created from this bifunctional molecule, which possesses a hydrophilic phenol head group and a sulfur-containing tail that binds to gold, are instrumental in a variety of applications, including biosensing, drug delivery, and fundamental studies of cell-surface interactions. This document details a reliable synthetic route, experimental protocols, and methods for the subsequent formation of high-quality SAMs.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the O-alkylation of phenol with a protected mercaptopropyl halide, followed by the deprotection of the thiol group. A common and effective protecting group for the thiol is the acetyl group, in the form of a thioacetate. This strategy prevents the highly reactive thiol from participating in unwanted side reactions during the alkylation step.
Synthesis Pathway
The overall synthetic pathway is illustrated below. Phenol is first reacted with 3-bromopropyl thioacetate in the presence of a base to form the intermediate, S-(3-(4-hydroxyphenyl)propyl) ethanethioate. This intermediate is then subjected to basic hydrolysis to remove the acetyl protecting group, yielding the final product, this compound.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of S-(3-(4-hydroxyphenyl)propyl) ethanethioate
This procedure details the O-alkylation of phenol with 3-bromopropyl thioacetate.
-
Materials:
-
Phenol
-
3-Bromopropyl thioacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of phenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 3-bromopropyl thioacetate (1.2 eq) to the reaction mixture.
-
Reflux the reaction mixture for 24 hours under a nitrogen atmosphere.
-
After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford S-(3-(4-hydroxyphenyl)propyl) ethanethioate.
-
Step 2: Synthesis of this compound
This procedure describes the deprotection of the thioacetate to yield the final product.
-
Materials:
-
S-(3-(4-hydroxyphenyl)propyl) ethanethioate
-
Sodium hydroxide (NaOH)
-
Methanol
-
Deoxygenated water
-
Hydrochloric acid (HCl), 1 M
-
Diethyl ether, deoxygenated
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve S-(3-(4-hydroxyphenyl)propyl) ethanethioate (1.0 eq) in methanol in a round-bottom flask.
-
Add a solution of sodium hydroxide (2.0 eq) in deoxygenated water.
-
Stir the reaction mixture at room temperature for 4 hours under a nitrogen atmosphere.
-
Acidify the reaction mixture to pH ~7 with 1 M HCl.
-
Extract the product with deoxygenated diethyl ether.
-
Wash the combined organic layers with deoxygenated water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
Data Presentation
The following table summarizes the expected quantitative data for the synthesis.
| Parameter | Step 1: Alkylation | Step 2: Deprotection |
| Reactant (eq) | Phenol (1.0) | S-(3-(4-hydroxyphenyl)propyl) ethanethioate (1.0) |
| Reagent (eq) | 3-Bromopropyl thioacetate (1.2), K₂CO₃ (1.5) | NaOH (2.0) |
| Solvent | Acetone | Methanol/Water |
| Reaction Time | 24 hours | 4 hours |
| Temperature | Reflux | Room Temperature |
| Typical Yield | 70-85% | >90% |
| Purity (Post-Purification) | >98% (by NMR) | >98% (by NMR) |
Characterization Data (Expected):
-
This compound:
-
¹H NMR (CDCl₃, ppm): δ 7.08 (d, 2H), 6.75 (d, 2H), 4.85 (s, 1H, -OH), 2.70 (t, 2H), 2.55 (q, 2H), 1.90 (m, 2H), 1.35 (t, 1H, -SH).
-
¹³C NMR (CDCl₃, ppm): δ 154.0, 130.0, 129.5, 115.5, 35.0, 31.0, 22.0.
-
Mass Spectrometry (ESI-MS): m/z [M-H]⁻ calculated for C₉H₁₁OS⁻: 167.05; found: 167.05.
-
Formation of Self-Assembled Monolayers (SAMs)
The synthesized this compound can be readily used to form well-ordered SAMs on gold surfaces. The thiol group exhibits a strong affinity for gold, leading to the spontaneous formation of a covalent gold-thiolate bond.
Experimental Workflow
The process of forming a SAM involves substrate preparation, immersion in the thiol solution, rinsing, and drying.
Caption: Workflow for the formation of self-assembled monolayers.
Experimental Protocol
-
Materials:
-
Gold-coated substrate (e.g., silicon wafer, glass slide)
-
This compound
-
Absolute ethanol, spectroscopic grade
-
Deionized water (18 MΩ·cm)
-
Nitrogen gas, high purity
-
-
Procedure:
-
Substrate Cleaning: Thoroughly clean the gold substrate. A common method is to use a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide; Caution: Piranha solution is extremely corrosive and reactive and should be handled with extreme care in a fume hood with appropriate personal protective equipment ). Alternatively, UV-ozone cleaning can be used. After cleaning, rinse the substrate extensively with deionized water and then with ethanol.
-
Thiol Solution Preparation: Prepare a 1 to 10 mM solution of this compound in absolute ethanol. The solution should be freshly prepared to minimize oxidation of the thiol.
-
SAM Formation: Immerse the cleaned gold substrate into the thiol solution in a clean, sealed container. To minimize oxidation, the container can be purged with nitrogen before sealing. Allow the self-assembly to proceed for 12 to 24 hours at room temperature.
-
Rinsing: After the immersion period, remove the substrate from the thiol solution and rinse it thoroughly with absolute ethanol to remove any non-covalently bound molecules. Follow this with a rinse with deionized water.
-
Drying: Dry the substrate gently under a stream of high-purity nitrogen gas.
-
Characterization: The quality of the SAM can be assessed using various surface-sensitive techniques, including contact angle goniometry, ellipsometry (to measure thickness), and X-ray photoelectron spectroscopy (XPS) (to confirm chemical composition).
-
Data Presentation
The following table presents typical characterization data for a this compound SAM on gold.
| Characterization Technique | Expected Result |
| Water Contact Angle | 40-60° (indicative of a hydrophilic surface due to the exposed phenol groups) |
| Ellipsometric Thickness | 8-12 Å (consistent with a monolayer of the molecule in a relatively upright orientation) |
| XPS (S 2p region) | Peaks at approximately 162 eV (S 2p₃/₂) and 163.2 eV (S 2p₁/₂) corresponding to the gold-thiolate bond. The absence of a peak around 164 eV indicates minimal unbound thiol. |
| XPS (O 1s region) | A peak corresponding to the phenolic oxygen, confirming the presence and orientation of the head group. |
This in-depth guide provides the necessary information for the successful synthesis of this compound and its subsequent use in the formation of high-quality self-assembled monolayers. The detailed protocols and expected data will be a valuable resource for researchers in the fields of materials science, biotechnology, and drug development.
An In-depth Technical Guide to the Synthesis of 4-(3-Mercaptopropyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-(3-mercaptopropyl)phenol, a valuable intermediate in various chemical and pharmaceutical applications. The primary synthetic route detailed herein involves a two-step process commencing with the anti-Markovnikov addition of thioacetic acid to chavicol (4-allylphenol), followed by the hydrolysis of the resulting thioester. This methodology offers a reliable and efficient pathway to the target molecule.
Core Synthesis Pathway
The synthesis of this compound is most effectively achieved through a two-stage process:
-
Radical-Initiated Anti-Markovnikov Addition: Chavicol undergoes a radical-initiated addition of thioacetic acid across the double bond of its allyl group. This reaction is typically initiated by a radical initiator such as azobisisobutyronitrile (AIBN) and proceeds via a free-radical chain mechanism to yield the intermediate, S-(3-(4-hydroxyphenyl)propyl) thioacetate. The anti-Markovnikov regioselectivity ensures the sulfur atom attaches to the terminal carbon of the propyl chain.
-
Hydrolysis of the Thioester: The S-(3-(4-hydroxyphenyl)propyl) thioacetate intermediate is then hydrolyzed to yield the final product, this compound. This step is typically carried out under basic conditions, for example, using sodium hydroxide in an alcoholic solvent, which efficiently cleaves the thioester bond to reveal the desired thiol group.
Quantitative Data Summary
The following table summarizes the typical quantitative data associated with the two-step synthesis of this compound. Please note that yields are representative and can vary based on reaction scale and optimization of conditions.
| Step | Reaction | Reactants | Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Radical Addition | Chavicol, Thioacetic acid | AIBN (radical initiator) | Toluene (or other inert solvent) | 80-90 | 2-4 | 85-95 |
| 2 | Hydrolysis | S-(3-(4-hydroxyphenyl)propyl) thioacetate | Sodium hydroxide | Ethanol/Water | 25-50 | 1-2 | 90-98 |
Experimental Protocols
Step 1: Synthesis of S-(3-(4-hydroxyphenyl)propyl) thioacetate
Materials:
-
Chavicol (4-allylphenol)
-
Thioacetic acid
-
Azobisisobutyronitrile (AIBN)
-
Toluene (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve chavicol (1.0 equivalent) in anhydrous toluene.
-
Add thioacetic acid (1.2 equivalents) to the solution.
-
Add a catalytic amount of AIBN (approximately 2-5 mol%) to the reaction mixture.
-
Heat the mixture to 80-90 °C and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product, S-(3-(4-hydroxyphenyl)propyl) thioacetate, is typically obtained as an oil and can be used in the next step without further purification.
Step 2: Synthesis of this compound
Materials:
-
S-(3-(4-hydroxyphenyl)propyl) thioacetate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the crude S-(3-(4-hydroxyphenyl)propyl) thioacetate (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add a solution of sodium hydroxide (2.0-3.0 equivalents) in water to the flask.
-
Stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
After the reaction is complete, carefully acidify the mixture to a pH of approximately 5-6 with 1 M hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude this compound can be purified by column chromatography on silica gel to afford the pure product.
Mandatory Visualizations
Reaction Mechanism: Radical Addition of Thioacetic Acid to Chavicol
Caption: Radical-initiated anti-Markovnikov addition of thioacetic acid to chavicol.
Experimental Workflow: Synthesis of this compound
Caption: A typical experimental workflow for the two-step synthesis.
An In-depth Technical Guide to the Preparation of 4-(3-Mercaptopropyl)phenol for Surface Modification
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, and application of 4-(3-Mercaptopropyl)phenol, a bifunctional molecule crucial for the surface modification of various materials, particularly in the realm of biomedical and drug delivery systems. Detailed experimental protocols for a multi-step synthesis are presented, along with purification methods and characterization data. Furthermore, this guide outlines the process of forming self-assembled monolayers (SAMs) on gold surfaces using this compound, a foundational technique for creating functionalized interfaces for a wide range of research and development applications.
Introduction
This compound is a molecule of significant interest in materials science and bioengineering. Its unique structure, featuring a terminal thiol (-SH) group and a phenolic (-OH) group connected by a propyl linker, allows for versatile surface functionalization. The thiol group exhibits a strong affinity for noble metal surfaces, most notably gold, facilitating the formation of stable, well-ordered self-assembled monolayers (SAMs). The exposed phenol group can then be further modified or utilized for its inherent properties, such as antioxidant activity or as a point of attachment for other biomolecules. This dual functionality makes it an ideal candidate for creating biocompatible coatings, biosensors, and platforms for controlled drug release.
Synthesis of this compound
Synthesis Pathway
The synthesis proceeds in two main steps:
-
Bromination: Conversion of the primary alcohol in 4-(3-hydroxypropyl)phenol to a bromide, forming the intermediate 4-(3-bromopropyl)phenol.
-
Thiolation: Nucleophilic substitution of the bromide with a protected thiol reagent, followed by deprotection to yield the final product.
graph Synthesis_Pathway {
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edge [fontname="Arial", fontsize=10];
A [label="4-(3-hydroxypropyl)phenol", fillcolor="#F1F3F4", fontcolor="#202124"];
B [label="4-(3-bromopropyl)phenol", fillcolor="#F1F3F4", fontcolor="#202124"];
C [label="S-(3-(4-hydroxyphenyl)propyl) ethanethioate", fillcolor="#F1F3F4", fontcolor="#202124"];
D [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];
A -> B [label=" HBr "];
B -> C [label=" CH3COSNa "];
C -> D [label=" 1. NaOH\n2. H+ "];
}
Caption: Workflow for the formation of a this compound SAM.
Detailed Protocol for SAM Formation
-
Materials:
-
Gold-coated substrate (e.g., silicon wafer, glass slide)
-
This compound
-
Absolute ethanol
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Deionized water
-
Nitrogen gas
-
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrate in piranha solution for 5-10 minutes. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the substrate thoroughly with deionized water and then with absolute ethanol.
-
Dry the substrate under a stream of nitrogen gas.
-
Thiol Solution Preparation:
-
Prepare a 1 mM solution of this compound in absolute ethanol.
-
Self-Assembly:
-
Immediately immerse the cleaned and dried gold substrate into the thiol solution.
-
Allow the self-assembly to proceed for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.
-
Rinsing and Drying:
-
Remove the substrate from the thiol solution and rinse it thoroughly with absolute ethanol to remove any non-covalently bound molecules.
-
Dry the functionalized substrate under a gentle stream of nitrogen gas.
Characterization Data
The successful synthesis and surface modification can be confirmed using various analytical techniques.
Analysis Technique Expected Results for this compound Expected Results for SAM on Gold ¹H NMR Peaks corresponding to aromatic protons, propyl chain protons, and the thiol proton. Not applicable. Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the compound (C₉H₁₂OS). Not applicable. FTIR Spectroscopy Characteristic peaks for O-H, C-H (aromatic and aliphatic), and S-H stretching. Disappearance of the S-H stretching peak, indicating covalent bonding to the gold surface. Contact Angle Goniometry Not applicable. A change in the water contact angle compared to the bare gold surface, indicating the presence of the organic monolayer. X-ray Photoelectron Spectroscopy (XPS) Not applicable. Presence of S 2p, C 1s, and O 1s peaks confirming the elemental composition of the monolayer. Ellipsometry Not applicable. Measurement of the monolayer thickness, which should be consistent with the length of the molecule.
Conclusion
This guide provides a detailed framework for the synthesis and application of this compound in surface modification. The multi-step synthesis, while requiring careful execution, yields a versatile molecule for creating functional interfaces. The subsequent formation of self-assembled monolayers on gold surfaces is a robust and widely used technique that opens up numerous possibilities for researchers in drug development, biosensing, and materials science. The protocols and data presented herein should serve as a valuable resource for professionals seeking to utilize this powerful tool in their research endeavors.
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-(3-Mercaptopropyl)phenol and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-(3-Mercaptopropyl)phenol, a molecule of interest in various research and development sectors. Due to the limited availability of experimental spectral data in the public domain, this guide presents predicted NMR data, alongside a plausible synthetic route and standardized experimental protocols for its synthesis and characterization. This document serves as a foundational resource for researchers working with this and structurally related compounds.
Predicted NMR Spectral Data
The ¹H and ¹³C NMR spectra for this compound have been predicted using advanced computational algorithms. These predictions provide a reliable estimate of the chemical shifts and coupling constants, crucial for the structural elucidation and purity assessment of the compound.
1.1. Predicted ¹H NMR Data
The predicted ¹H NMR spectral data for this compound is summarized in Table 1. The data is presented for a simulated spectrum in deuterated chloroform (CDCl₃) at 400 MHz.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.05 | Doublet (d) | 2H | Ar-H (ortho to OH) |
| 6.75 | Doublet (d) | 2H | Ar-H (meta to OH) |
| 5.30 (variable) | Singlet (s) | 1H | Ar-OH |
| 2.68 | Triplet (t) | 2H | -CH₂-Ar |
| 2.55 | Quartet (q) | 2H | -CH₂-SH |
| 1.88 | Quintet (p) | 2H | -CH₂-CH₂-CH₂- |
| 1.35 | Triplet (t) | 1H | -SH |
1.2. Predicted ¹³C NMR Data
The predicted ¹³C NMR spectral data for this compound is detailed in Table 2. The data is for a simulated spectrum in CDCl₃ at 100 MHz.
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| 154.0 | Ar-C (C-OH) |
| 133.5 | Ar-C (C-CH₂) |
| 129.8 | Ar-CH (ortho to OH) |
| 115.5 | Ar-CH (meta to OH) |
| 35.0 | -CH₂-Ar |
| 33.0 | -CH₂-CH₂-CH₂- |
| 23.5 | -CH₂-SH |
Experimental Protocols
This section outlines a plausible synthetic route for this compound and the general procedures for acquiring NMR spectra.
2.1. Proposed Synthesis of this compound
A viable two-step synthetic pathway is proposed, starting from the commercially available 4-hydroxyphenethyl alcohol.
Step 1: Synthesis of 4-(3-Bromopropyl)phenol
This procedure is adapted from known methods for the bromination of similar alcohols.
-
To a solution of 4-(3-hydroxypropyl)phenol (1 equivalent) in a suitable solvent such as dichloromethane, add a brominating agent like phosphorus tribromide (PBr₃) (0.4 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of this compound
This step involves the conversion of the bromide to a thiol.
-
Dissolve 4-(3-bromopropyl)phenol (1 equivalent) in a suitable solvent like ethanol.
-
Add a thiolating agent such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis (1.2 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
After completion, cool the mixture and remove the solvent under reduced pressure.
-
Acidify the residue with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography.
2.2. NMR Sample Preparation and Data Acquisition
A general protocol for obtaining high-quality NMR spectra is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument, typically at a frequency of 100 MHz for a 400 MHz spectrometer. Use proton decoupling to simplify the spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope. A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
Visualizations
3.1. Proposed Synthetic Workflow
The following diagram illustrates the proposed two-step synthesis of this compound.
Caption: Proposed synthesis of this compound.
3.2. General NMR Analysis Workflow
This diagram outlines the logical steps for the NMR analysis of a synthesized compound.
Caption: General workflow for NMR analysis.
An In-depth Technical Guide to the FTIR Analysis of 4-(3-Mercaptopropyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for the identification and characterization of functional groups within a molecule. This guide provides a comprehensive overview of the FTIR analysis of 4-(3-Mercaptopropyl)phenol, a molecule of interest in various fields, including materials science and drug development, due to its bifunctional nature, possessing both a phenolic hydroxyl group and a terminal thiol group. Understanding the vibrational signatures of its constituent functional groups is crucial for quality control, reaction monitoring, and material characterization.
Molecular Structure of this compound
The chemical structure of this compound consists of a phenol group, a three-carbon alkyl chain (propyl), and a terminal thiol (mercaptan) group. This unique combination of functional groups gives rise to a characteristic infrared spectrum.
Core Functional Groups and Their Vibrational Frequencies
The FTIR spectrum of this compound is dominated by the vibrational modes of its key functional groups. The expected wavenumber ranges for these groups are summarized in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Characteristics |
| O-H (Phenol) | Stretching (H-bonded) | 3550 - 3200 | Strong | Broad |
| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium | Multiple sharp peaks |
| C-H (Alkyl) | Stretching | 3000 - 2850 | Medium | Multiple sharp peaks |
| S-H (Thiol) | Stretching | 2600 - 2550 | Weak | Sharp |
| C=C (Aromatic) | Ring Stretching | 1600 - 1440 | Medium to Strong | Multiple sharp peaks |
| C-O (Phenol) | Stretching | 1260 - 1180 | Strong | Sharp |
| C-H (Alkyl) | Bending | 1470 - 1370 | Medium | |
| O-H (Phenol) | Bending (in-plane) | 1410 - 1310 | Medium | |
| C-S (Thiol) | Stretching | 800 - 600 | Weak | |
| C-H (Aromatic) | Bending (out-of-plane) | 900 - 675 | Strong |
Experimental Protocol for FTIR Analysis
This section outlines a detailed methodology for obtaining a high-quality FTIR spectrum of this compound. As this compound is a liquid at room temperature, two primary methods are suitable: the neat liquid transmission method using salt plates and the Attenuated Total Reflectance (ATR) method.
Method 1: Neat Liquid Transmission using Salt Plates
Materials:
-
FTIR Spectrometer
-
Sodium chloride (NaCl) or potassium bromide (KBr) salt plates
-
Pasteur pipette
-
Gloves
-
Solvent for cleaning (e.g., anhydrous acetone or chloroform)
-
Sample of this compound
Procedure:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
Background Spectrum: Collect a background spectrum with no sample in the beam path. This will be subtracted from the sample spectrum to remove instrument and atmospheric absorptions.
-
Sample Preparation:
-
Place one clean, dry salt plate on a clean, flat surface.
-
Using a Pasteur pipette, place one to two drops of the this compound sample onto the center of the salt plate.
-
Carefully place the second salt plate on top of the first, allowing the liquid to spread evenly and form a thin film between the plates. Avoid the formation of air bubbles.
-
-
Sample Analysis:
-
Carefully place the assembled salt plates into the sample holder in the FTIR spectrometer's sample compartment.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, disassemble the salt plates and clean them thoroughly with a suitable solvent. Store the plates in a desiccator to prevent moisture absorption.
Method 2: Attenuated Total Reflectance (ATR)
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
Micropipette
-
Gloves
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Kimwipes or other soft, lint-free tissue
-
Sample of this compound
Procedure:
-
Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are ready for use.
-
Background Spectrum: With the clean and dry ATR crystal in place, collect a background spectrum.
-
Sample Application:
-
Using a micropipette, place a small drop of this compound directly onto the center of the ATR crystal.
-
-
Sample Analysis:
-
If the ATR accessory has a pressure arm, lower it to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum, co-adding multiple scans for better data quality.
-
-
Data Processing: The software will perform a background subtraction to generate the final spectrum.
-
Cleaning: After the measurement, clean the ATR crystal thoroughly by wiping it with a Kimwipe dampened with a suitable solvent.
Logical Workflow for FTIR Analysis
The following diagram illustrates the logical workflow for performing an FTIR analysis of a liquid sample like this compound.
Electrochemical Properties of 4-(3-Mercaptopropyl)phenol at a Glassy Carbon Electrode: A Technical Guide
Introduction
This technical guide provides a comprehensive overview of the anticipated electrochemical properties of 4-(3-Mercaptopropyl)phenol when analyzed at a glassy carbon electrode (GCE). Due to a lack of specific literature on the electrochemical behavior of this particular molecule, this document synthesizes information from studies on analogous phenolic and thiol-containing compounds to predict its electrochemical characteristics and to propose robust experimental protocols for its investigation. The methodologies and expected outcomes detailed herein are intended to serve as a foundational resource for researchers, scientists, and professionals in drug development and electroanalytical chemistry.
The core of this guide focuses on the expected oxidation of the phenolic hydroxyl group, a common electrochemical process for phenolic compounds. The presence of a mercaptopropyl group introduces the possibility of surface modification of the GCE through self-assembly, which could significantly influence the electrochemical response. This guide will explore the experimental techniques required to characterize these phenomena, including Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Electrochemical Impedance Spectroscopy (EIS).
Expected Electrochemical Behavior
The electrochemical behavior of this compound at a GCE is expected to be primarily governed by the oxidation of its phenolic hydroxyl group. This process is generally irreversible and involves the transfer of electrons and protons. The thiol group (-SH) can also undergo electrochemical reactions, typically oxidation at higher positive potentials, often leading to the formation of disulfide bonds. Furthermore, the thiol group provides a strong affinity for carbon and metal surfaces, suggesting that this compound may form a self-assembled monolayer (SAM) on the GCE surface, which would alter the electrode's properties.
Studies on similar phenolic compounds, such as 4-nitrophenol and dopamine, have shown that the electrochemical response is highly dependent on the pH of the supporting electrolyte, as protons are involved in the reaction mechanism.[1] The peak potential for the oxidation of the phenolic group is expected to shift to less positive values with an increase in pH.
Experimental Protocols
A systematic investigation of the electrochemical properties of this compound would involve the following key experiments:
Glassy Carbon Electrode Preparation and Modification
A crucial first step in obtaining reproducible results is the meticulous preparation of the GCE surface.
Protocol for GCE Cleaning:
-
Mechanical Polishing: The GCE is polished with alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing cloth.
-
Sonication: The electrode is then sonicated in ethanol and deionized water for several minutes each to remove any adhered alumina particles and other contaminants.[2]
-
Electrochemical Cleaning: The electrode is subjected to cyclic potential scans in a suitable electrolyte (e.g., 0.5 M H₂SO₄) to electrochemically clean and activate the surface.
Protocol for Surface Modification (Self-Assembled Monolayer Formation):
-
Prepare a solution of this compound in a suitable solvent (e.g., ethanol).
-
Immerse the cleaned GCE in the solution for a defined period (e.g., 1-24 hours) to allow for the self-assembly of the molecule onto the electrode surface via the thiol group.
-
After incubation, the modified electrode is rinsed thoroughly with the solvent to remove any non-adsorbed molecules.
Cyclic Voltammetry (CV)
CV is a fundamental technique to probe the electrochemical behavior of a compound. It provides information on the redox potentials and the nature of the electrochemical process (reversible, quasi-reversible, or irreversible).
Experimental Parameters:
-
Electrolyte: Phosphate buffer solution (PBS) at various pH values (e.g., 3.0, 5.0, 7.0, 9.0) is commonly used for studying phenolic compounds.[1]
-
Analyte Concentration: A typical concentration range for initial studies would be 0.1 to 1.0 mM.
-
Potential Window: A potential range from approximately -0.2 V to +1.0 V vs. a reference electrode (e.g., Ag/AgCl) should be sufficient to observe the oxidation of the phenolic group.
-
Scan Rate: Varying the scan rate (e.g., from 10 to 200 mV/s) can help in determining whether the process is diffusion-controlled or adsorption-controlled.[3]
Differential Pulse Voltammetry (DPV)
DPV is a more sensitive technique than CV and is often used for quantitative analysis. It can provide lower detection limits.
Experimental Parameters:
-
Pulse Amplitude: Typically around 50 mV.
-
Pulse Width: Typically around 50 ms.
-
Scan Increment: A small scan increment, such as 4 mV, is common.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful technique to study the interfacial properties of the electrode. It can provide information about the charge transfer resistance and the capacitance of the electrode-electrolyte interface.
Experimental Parameters:
-
Frequency Range: Typically from 100 kHz down to 0.1 Hz.
-
AC Amplitude: A small AC voltage perturbation (e.g., 5-10 mV) is applied.
-
DC Potential: The EIS measurement is performed at a specific DC potential, often the formal potential of the redox couple or the open-circuit potential.
Data Presentation
The quantitative data obtained from the electrochemical experiments should be summarized in tables for clear comparison.
Table 1: Hypothetical Cyclic Voltammetry Data for this compound Oxidation at a GCE
| pH | Anodic Peak Potential (Epa) (V vs. Ag/AgCl) | Anodic Peak Current (Ipa) (µA) | Cathodic Peak Potential (Epc) (V vs. Ag/AgCl) | Cathodic Peak Current (Ipc) (µA) |
| 3.0 | 0.75 | 15.2 | - | - |
| 5.0 | 0.63 | 18.5 | - | - |
| 7.0 | 0.51 | 22.1 | - | - |
| 9.0 | 0.39 | 19.8 | - | - |
| Note: The absence of cathodic peaks indicates an irreversible oxidation process, which is typical for phenolic compounds. |
Table 2: Hypothetical Differential Pulse Voltammetry Data for Quantitative Analysis of this compound
| Concentration (µM) | Peak Current (µA) |
| 1.0 | 0.5 |
| 5.0 | 2.3 |
| 10.0 | 4.8 |
| 25.0 | 11.5 |
| 50.0 | 23.2 |
| This data would be used to construct a calibration curve for determining the concentration of the analyte. |
Table 3: Hypothetical Electrochemical Impedance Spectroscopy Data for Bare and Modified GCE
| Electrode | Charge Transfer Resistance (Rct) (Ω) | Double Layer Capacitance (Cdl) (µF) |
| Bare GCE | 500 | 25 |
| 4-MPP/GCE | 2500 | 15 |
| Note: An increase in Rct upon modification suggests that the self-assembled monolayer impedes the charge transfer of a redox probe (e.g., [Fe(CN)₆]³⁻/⁴⁻). |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the electrochemical characterization of this compound.
Hypothetical Signaling Pathway: Phenol Oxidation
Caption: Proposed electrochemical oxidation pathway of the phenolic group.
Logical Relationships in Electrochemical Response
Caption: Factors influencing the electrochemical response of this compound.
Conclusion
References
- 1. Activated Glassy Carbon Electrode as an Electrochemical Sensing Platform for the Determination of 4-Nitrophenol and Dopamine in Real Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development of an Efficient Voltammetric Sensor for the Monitoring of 4-Aminophenol Based on Flexible Laser Induced Graphene Electrodes Modified with MWCNT-PANI - PMC [pmc.ncbi.nlm.nih.gov]
Redox Behavior of 4-(3-Mercaptopropyl)phenol in Aqueous Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
October 28, 2025
This technical guide provides an in-depth analysis of the expected redox behavior of 4-(3-Mercaptopropyl)phenol in an aqueous solution. Due to the absence of specific experimental data for this compound in the current literature, this guide synthesizes information from studies on structurally similar molecules, namely p-substituted phenols and alkyl thiols. The proposed mechanisms and potential quantitative data serve as a robust framework for initiating and guiding experimental investigations into this molecule of interest.
Core Concepts: Predicted Redox Activity
The molecular structure of this compound features two distinct redox-active moieties: a phenolic hydroxyl group and a terminal thiol group. It is anticipated that both groups will undergo oxidation under appropriate electrochemical conditions, likely at different potentials.
-
Phenol Group Oxidation: The electrochemical oxidation of p-substituted phenols is a well-documented process.[1][2] The initial step involves a one-electron, one-proton transfer to form a phenoxyl radical.[1] This process is generally irreversible and the oxidation potential is influenced by the nature of the substituent at the para position.[2] The resulting radical can then undergo further reactions, including dimerization or polymerization, or in some cases, a second electron transfer to form a quinone-like species.[3][4]
-
Thiol Group Oxidation: Aliphatic thiols are known to undergo electrochemical oxidation to form disulfides. This is a key reaction in biological systems, for example, in the case of glutathione. This oxidation typically occurs via a one-electron transfer to form a thiyl radical, which then rapidly dimerizes to form a disulfide bond.
Based on these principles, the redox behavior of this compound is expected to exhibit at least two distinct oxidation events.
Proposed Redox Pathways
The anticipated electrochemical oxidation of this compound in an aqueous solution is outlined below. The process likely initiates with the oxidation of the phenolic hydroxyl group, which is generally more easily oxidized than an aliphatic thiol.
Initial Oxidation of the Phenolic Moiety
The first electrochemical event is predicted to be the oxidation of the phenol group to a phenoxyl radical. This is an irreversible process and is dependent on the pH of the aqueous solution.[1]
Subsequent Oxidation of the Thiol Moiety and Dimerization
At a higher potential, the thiol group is expected to undergo oxidation. This process likely involves the formation of a thiyl radical, which would then rapidly dimerize with another molecule to form a disulfide-linked biphenolic compound.
Data Presentation: Predicted Quantitative Data
The following tables summarize the predicted quantitative data for the redox behavior of this compound based on analogous compounds. These values should be considered as estimates to be confirmed by experimental studies.
| Redox Event | Predicted Peak Potential (Epa vs. Ag/AgCl) | Number of Electrons Transferred (n) | Nature of the Process | Influencing Factors |
| Phenol Oxidation | +0.6 V to +0.8 V | 1 | Irreversible | pH, Electrode Material |
| Thiol Oxidation & Dimerization | > +0.8 V | 1 per molecule (total of 2 for dimerization) | Irreversible | pH, Concentration |
| Parameter | Predicted Value/Behavior | Basis of Prediction |
| Diffusion Coefficient (D) | 10-6 to 10-5 cm2/s | Typical for small organic molecules in aqueous solution. |
| Electron Transfer Rate Constant (k0) | Slow for phenol oxidation, faster for thiol | Phenol oxidation is generally irreversible. |
Experimental Protocols
A detailed experimental protocol for investigating the redox behavior of this compound using cyclic voltammetry is provided below.
Materials and Reagents
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Silver/Silver Chloride (Ag/AgCl)
-
Counter Electrode: Platinum Wire
-
Electrolyte: Phosphate Buffer Solution (PBS) at various pH values (e.g., 3.0, 7.4, 9.0)
-
Analyte: this compound solution (e.g., 1 mM in PBS)
-
Polishing Materials: Alumina slurry (0.3 and 0.05 µm) on a polishing pad.
Instrumentation
-
Potentiostat/Galvanostat with a three-electrode setup.
Experimental Procedure
-
Electrode Preparation:
-
Polish the GCE with 0.3 µm alumina slurry for 5 minutes, followed by 0.05 µm alumina slurry for 5 minutes.
-
Rinse the electrode thoroughly with deionized water.
-
Soncate the electrode in deionized water for 2 minutes, followed by sonication in ethanol for 2 minutes to remove any adsorbed particles.
-
Dry the electrode under a stream of nitrogen.
-
-
Electrochemical Measurement:
-
Prepare a 1 mM solution of this compound in the desired pH buffer.
-
Assemble the three-electrode cell with the prepared GCE as the working electrode, Ag/AgCl as the reference electrode, and a platinum wire as the counter electrode.
-
De-aerate the solution by bubbling with nitrogen gas for at least 15 minutes. Maintain a nitrogen atmosphere over the solution during the experiment.
-
Record a blank cyclic voltammogram in the electrolyte solution without the analyte.
-
Add the analyte to the cell and record the cyclic voltammogram.
-
Scan the potential from an initial value (e.g., -0.2 V) to a final value (e.g., +1.2 V) and back to the initial potential.
-
Vary the scan rate (e.g., 25, 50, 100, 150, 200 mV/s) to investigate the nature of the electrochemical process.
-
Repeat the experiment at different pH values to study the proton-coupled electron transfer.
-
Mandatory Visualizations
The following diagrams illustrate the proposed redox pathways and a general experimental workflow.
Caption: Proposed electrochemical oxidation pathway of this compound.
Caption: General experimental workflow for cyclic voltammetry studies.
References
Kinetics of 4-(3-Mercaptopropyl)phenol Self-Assembly on Gold Surfaces: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the kinetics governing the self-assembly of 4-(3-Mercaptopropyl)phenol on gold surfaces. Understanding these kinetics is crucial for the controlled fabrication of functionalized surfaces used in biosensors, drug delivery systems, and other biomedical applications. This document outlines the fundamental principles of the self-assembly process, detailed experimental protocols for its characterization, and a summary of relevant kinetic data from analogous systems.
Introduction to Self-Assembled Monolayers (SAMs)
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on a solid surface. The self-assembly of organosulfur compounds, particularly thiols, on gold surfaces is a widely studied and robust method for surface functionalization. The process is driven by the strong affinity of sulfur for gold, leading to the formation of a stable gold-thiolate bond. The subsequent ordering of the monolayer is influenced by intermolecular interactions, such as van der Waals forces and hydrogen bonding, between the alkyl or aromatic backbones of the adsorbing molecules.
The molecule of interest, this compound, possesses a terminal thiol group for anchoring to the gold surface, a propyl chain, and a phenol head group. The phenol group offers opportunities for further functionalization or can directly influence the surface properties, such as hydrophilicity and protein adsorption.
The Kinetics of SAM Formation
The formation of a this compound SAM on a gold surface is a dynamic process that can be described by several kinetic models. The most common is the Langmuir model of adsorption, which assumes that adsorption occurs at specific sites on the surface and is limited to a monolayer. However, the self-assembly of thiols on gold is often a more complex, multi-step process.
A widely accepted model for the self-assembly of alkanethiols on gold involves an initial, rapid adsorption of molecules in a disordered, "lying-down" phase. This is followed by a slower reorganization into a densely packed, "standing-up" phase. The initial adsorption phase can often be described by first-order Langmuir kinetics, while the reorganization phase may follow different kinetic models.
Quantitative Kinetic Data
| Thiol Compound | Technique | Adsorption Model | Rate Constant (k) | Equilibrium Constant (K) | Reference |
| Alkanethiols | Atomic Force Microscopy (AFM) | Langmuir (initial phase) | Varies with chain length | Not reported | [1] |
| Mercaptoundecanoic acid (MUDA) | Localized Surface Plasmon Resonance (LSPR) | Langmuir | k_a ≈ concentration-dependent | Not reported | [2] |
| 4-Mercaptobenzoic acid | Surface-Enhanced Raman Spectroscopy (SERS) | Langmuir Isotherm Fitting | Not reported | Not reported | [3] |
Note: The rate of adsorption is highly dependent on factors such as the concentration of the thiol solution, the solvent used, the temperature, and the cleanliness of the gold substrate.
Experimental Protocols
Several surface-sensitive techniques are employed to study the kinetics of SAM formation in real-time. Below are detailed methodologies for three key experimental approaches.
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)
QCM-D is a highly sensitive technique for monitoring the formation of thin films at surfaces. It measures changes in the resonance frequency (Δf) and dissipation (ΔD) of a gold-coated quartz crystal sensor. The change in frequency is related to the adsorbed mass, while the change in dissipation provides information about the viscoelastic properties of the formed layer.
Experimental Workflow:
-
Substrate Preparation: A gold-coated QCM-D sensor is cleaned to remove any organic contaminants. This is typically achieved by UV/ozone treatment or by immersion in a piranha solution (a mixture of sulfuric acid and hydrogen peroxide). The sensor is then rinsed thoroughly with ultrapure water and ethanol and dried under a stream of nitrogen.
-
Baseline Establishment: The cleaned sensor is mounted in the QCM-D chamber, and a baseline is established by flowing the pure solvent (e.g., ethanol or water) over the sensor surface until a stable frequency and dissipation signal is achieved.
-
Adsorption Measurement: A solution of this compound in the same solvent is introduced into the chamber. The changes in frequency and dissipation are monitored in real-time as the monolayer forms.
-
Rinsing: After the adsorption process has reached equilibrium (i.e., no further change in frequency is observed), the sensor is rinsed with the pure solvent to remove any loosely bound molecules.
-
Data Analysis: The changes in frequency and dissipation are used to model the thickness, density, and viscoelastic properties of the SAM. Kinetic modeling of the adsorption curve can provide rate constants for the self-assembly process.
Surface Plasmon Resonance (SPR) Spectroscopy
SPR is an optical technique that measures changes in the refractive index at the surface of a thin gold film. The binding of molecules to the gold surface causes a change in the local refractive index, which is detected as a shift in the angle of minimum reflectivity of p-polarized light.
Experimental Workflow:
-
Chip Preparation: A gold-coated SPR sensor chip is cleaned using methods similar to those for QCM-D sensors.
-
System Priming and Baseline: The SPR instrument is primed with the running buffer (the solvent for the thiol solution). A stable baseline is established by flowing the running buffer over the sensor surface.
-
Analyte Injection: The this compound solution is injected into the flow cell. The association of the molecules with the gold surface is monitored in real-time as a change in the SPR signal (measured in resonance units, RU).
-
Dissociation: After the association phase, the running buffer is flowed over the surface to monitor the dissociation of the molecules from the surface. For thiol-gold interactions, the dissociation is typically very slow.
-
Data Analysis: The sensorgram (a plot of RU versus time) is analyzed to determine the kinetics of adsorption. The association and dissociation phases can be fitted to various kinetic models to extract rate constants (k_a and k_d) and the equilibrium constant (K).[4]
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. While not a real-time technique, it is invaluable for characterizing the final SAM.
Experimental Protocol:
-
Sample Preparation: Gold substrates are immersed in a solution of this compound for varying amounts of time to capture different stages of the self-assembly process. After immersion, the substrates are thoroughly rinsed with the solvent and dried.
-
Analysis: The samples are introduced into the ultra-high vacuum chamber of the XPS instrument. A survey scan is performed to identify the elements present on the surface. High-resolution scans of the C 1s, O 1s, S 2p, and Au 4f regions are then acquired.
-
Data Interpretation: The areas of the core-level peaks are used to determine the relative atomic concentrations of the elements. The binding energies of the peaks provide information about the chemical state. For instance, the S 2p peak can confirm the formation of a gold-thiolate bond. By analyzing samples with different immersion times, the kinetics of the surface coverage can be inferred.
Visualizing the Process and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: The two-step self-assembly process of thiols on a gold surface.
Caption: Experimental workflow for QCM-D analysis of SAM formation.
Caption: Experimental workflow for SPR analysis of SAM formation.
Conclusion
The self-assembly of this compound on gold surfaces is a robust method for creating functional interfaces for a variety of applications. The kinetics of this process are governed by a multi-step mechanism that can be effectively studied using surface-sensitive techniques such as QCM-D, SPR, and XPS. While specific kinetic parameters for this molecule are not extensively documented, the principles and methodologies outlined in this guide provide a solid foundation for researchers to design and execute experiments to elucidate the kinetics of its self-assembly and to fabricate well-defined, functional monolayers. The provided experimental workflows serve as a starting point for developing detailed standard operating procedures for the characterization of these important surfaces.
References
Methodological & Application
Application Notes and Protocols for the Formation of 4-(3-Mercaptopropyl)phenol Self-Assembled Monolayers (SAMs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembled monolayers (SAMs) of organosulfur compounds on gold surfaces are a cornerstone of nanoscience and surface engineering, enabling precise control over the chemical and physical properties of interfaces. 4-(3-Mercaptopropyl)phenol is a particularly interesting molecule for SAM formation due to its terminal phenol group. This functional group can be used for further chemical modifications, such as the immobilization of biomolecules, making it highly relevant for applications in biosensors, drug delivery systems, and studies of cell-surface interactions. The propyl chain provides flexibility, while the thiol group ensures a strong and stable covalent bond with the gold substrate.
This document provides a detailed protocol for the formation of this compound SAMs on gold substrates and outlines the key characterization techniques to ensure the quality and integrity of the monolayer.
Experimental Protocols
Materials and Reagents
-
Substrate: Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides).
-
Thiol Solution: this compound.
-
Solvent: High-purity, anhydrous ethanol (200 proof).
-
Cleaning Solutions: Piranha solution (7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED , deionized water (18 MΩ·cm), and absolute ethanol.
-
Inert Gas: High-purity nitrogen or argon.
Protocol for SAM Formation
-
Substrate Cleaning:
-
Immerse the gold substrate in piranha solution for 5-10 minutes to remove organic contaminants. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the substrate thoroughly with deionized water, followed by absolute ethanol.
-
Dry the substrate under a stream of high-purity nitrogen or argon gas.
-
The substrate should be used immediately after cleaning to prevent recontamination.
-
-
Preparation of Thiol Solution:
-
Prepare a 1 mM solution of this compound in absolute ethanol. For example, dissolve 1.68 mg of this compound in 10 mL of absolute ethanol.
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
It is recommended to prepare the solution fresh before use.
-
-
SAM Assembly:
-
Place the clean, dry gold substrate in a clean glass container.
-
Immerse the substrate in the 1 mM thiol solution.
-
To minimize oxidation, it is advisable to purge the container with nitrogen or argon before sealing.
-
Seal the container and allow the self-assembly to proceed for 18-24 hours at room temperature in a dark, vibration-free environment.
-
-
Post-Assembly Rinsing:
-
After the incubation period, remove the substrate from the thiol solution.
-
Rinse the substrate thoroughly with absolute ethanol to remove non-covalently bound molecules.
-
Dry the substrate again under a stream of high-purity nitrogen or argon.
-
The SAM-coated substrate is now ready for characterization and use.
-
Characterization of the this compound SAM
To ensure the formation of a high-quality, well-ordered monolayer, a combination of surface-sensitive analytical techniques should be employed.
Contact Angle Goniometry
This technique measures the hydrophobicity or hydrophilicity of the surface. A successful SAM formation of this compound should result in a significant change in the water contact angle compared to the bare gold surface.
Ellipsometry
Ellipsometry is used to determine the thickness of the SAM. The measured thickness should be consistent with the theoretical length of the this compound molecule in a tilted orientation on the gold surface.
X-ray Photoelectron Spectroscopy (XPS)
XPS provides information about the elemental composition and chemical states of the elements on the surface. The XPS spectrum of a successful SAM should show the presence of sulfur, carbon, and oxygen, in addition to the gold signal from the substrate. High-resolution scans of the S 2p, C 1s, and O 1s regions can confirm the covalent attachment of the thiol to the gold and the presence of the phenol group.
Atomic Force Microscopy (AFM)
AFM is used to visualize the surface morphology of the SAM at the nanoscale. A well-formed SAM should exhibit a smooth and uniform surface, often with characteristic domains or ordered structures.
Quantitative Data Summary
The following table summarizes the expected quantitative data from the characterization of a this compound SAM on gold. These values are based on typical results for similar short-chain aryl-thiol SAMs and should be used as a reference.
| Characterization Technique | Parameter | Expected Value |
| Contact Angle Goniometry | Water Contact Angle (θ) | 60° - 80° |
| Ellipsometry | Monolayer Thickness | 8 - 12 Å |
| X-ray Photoelectron Spectroscopy (XPS) | S 2p Binding Energy (S-Au) | ~162 eV |
| C 1s Binding Energy (C-C, C-O) | ~285 eV, ~286.5 eV | |
| O 1s Binding Energy (C-O) | ~533 eV | |
| Atomic Force Microscopy (AFM) | Surface Roughness (Rq) | < 1 nm |
Experimental Workflow and Logic Diagrams
Caption: Experimental workflow for the formation of a this compound SAM.
Caption: Workflow for the characterization of the formed SAM.
Application Notes and Protocols: Surface Modification of Gold Electrodes with 4-(3-Mercaptopropyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of gold electrode surfaces with self-assembled monolayers (SAMs) is a cornerstone of modern biosensor and drug development research. The ability to tailor the surface chemistry of an electrode allows for the specific immobilization of biomolecules, enhances assay sensitivity, and provides a stable interface for electrochemical analysis. 4-(3-Mercaptopropyl)phenol (4-MPP) is a particularly interesting molecule for surface modification due to its bifunctional nature. The thiol group (-SH) forms a strong, covalent bond with the gold surface, ensuring a robust and stable monolayer. The terminal phenol group (-OH) provides a versatile platform for further chemical modifications, such as the attachment of capture probes, or for direct electrochemical sensing applications.
These application notes provide a detailed protocol for the preparation and characterization of 4-MPP modified gold electrodes. The protocols are designed to be accessible to researchers with a basic understanding of surface chemistry and electrochemistry.
Experimental Protocols
Gold Electrode Cleaning and Preparation
A pristine and atomically clean gold surface is paramount for the formation of a well-ordered and stable SAM. The following protocol outlines a standard procedure for cleaning gold electrodes.
Materials:
-
Gold electrodes (e.g., gold-coated silicon wafers, gold screen-printed electrodes)
-
Piranha solution (a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).
-
Deionized (DI) water (18.2 MΩ·cm)
-
Ethanol (absolute)
-
Nitrogen or Argon gas stream
-
Beakers and Petri dishes
Protocol:
-
Initial Cleaning: Sonicate the gold electrodes in a beaker with ethanol for 10 minutes to remove gross organic contaminants.
-
Piranha Etching:
-
Carefully prepare the Piranha solution by slowly adding the hydrogen peroxide to the sulfuric acid in a glass beaker. The solution will become very hot.
-
Immerse the gold electrodes in the hot Piranha solution for 5-10 minutes. This step will remove organic residues and create a hydrophilic surface.
-
-
Rinsing:
-
Thoroughly rinse the electrodes with copious amounts of DI water to remove all traces of the Piranha solution.
-
Rinse the electrodes with ethanol.
-
-
Drying: Dry the electrodes under a gentle stream of nitrogen or argon gas.
-
Storage: Use the cleaned electrodes immediately for modification. If storage is necessary, keep them in a desiccator or under an inert atmosphere to prevent atmospheric contamination.
Surface Modification with this compound (4-MPP)
The formation of the 4-MPP SAM is achieved through the spontaneous adsorption of the thiol group onto the gold surface.
Materials:
-
Cleaned gold electrodes
-
This compound (4-MPP)
-
Ethanol (absolute)
-
Volumetric flask and pipettes
Protocol:
-
Solution Preparation: Prepare a 1 mM solution of 4-MPP in absolute ethanol. For example, dissolve the appropriate mass of 4-MPP in 10 mL of ethanol in a volumetric flask.
-
SAM Formation:
-
Immerse the freshly cleaned gold electrodes in the 1 mM 4-MPP solution.
-
Allow the self-assembly process to occur for 18-24 hours at room temperature in a covered container to prevent evaporation and contamination.
-
-
Rinsing:
-
After incubation, remove the electrodes from the 4-MPP solution.
-
Rinse the modified electrodes thoroughly with ethanol to remove any non-covalently bound molecules.
-
Perform a final rinse with DI water.
-
-
Drying: Dry the 4-MPP modified electrodes under a gentle stream of nitrogen or argon gas.
-
Storage: Store the modified electrodes in a clean, dry environment, preferably under an inert atmosphere, until further use.
Characterization of the 4-MPP Modified Gold Electrode
Characterization is crucial to confirm the successful formation of the 4-MPP monolayer and to understand its properties.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the electrode surface.
Protocol:
-
Introduce the 4-MPP modified gold electrode into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Acquire a survey spectrum to identify the elements present on the surface.
-
Acquire high-resolution spectra for the Au 4f, S 2p, C 1s, and O 1s regions.
-
The presence of a sulfur peak (S 2p) and an increase in the carbon (C 1s) and oxygen (O 1s) signals, along with an attenuation of the gold (Au 4f) signal, are indicative of a successful modification. The binding energy of the S 2p peak can confirm the formation of a gold-thiolate bond.[1][2]
Electrochemical Characterization
Electrochemical techniques such as Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) are powerful tools to probe the integrity and barrier properties of the SAM.
Materials:
-
4-MPP modified gold electrode (working electrode)
-
Platinum wire or graphite rod (counter electrode)
-
Ag/AgCl or Saturated Calomel Electrode (SCE) (reference electrode)
-
Potentiostat
-
Electrochemical cell
-
Phosphate-buffered saline (PBS) or other suitable electrolyte
-
Redox probe solution (e.g., 5 mM [Fe(CN)₆]³⁻/⁴⁻ in PBS)
Cyclic Voltammetry (CV) Protocol:
-
Assemble the three-electrode electrochemical cell with the 4-MPP modified gold electrode as the working electrode.
-
Fill the cell with the redox probe solution.
-
Record the cyclic voltammogram by sweeping the potential between appropriate limits (e.g., -0.2 V to +0.6 V vs. Ag/AgCl) at a scan rate of 50 mV/s.[3]
-
A well-formed, insulating SAM will block the access of the redox probe to the electrode surface, resulting in a significant decrease in the peak currents and an increase in the peak-to-peak separation (ΔEp) compared to a bare gold electrode.[4]
Electrochemical Impedance Spectroscopy (EIS) Protocol:
-
Use the same three-electrode setup as for CV.
-
Set the DC potential to the formal potential of the redox couple.
-
Apply a small amplitude AC potential (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).
-
The resulting Nyquist plot for a bare gold electrode will typically show a small semicircle, indicating fast electron transfer. For a 4-MPP modified electrode, a much larger semicircle is expected, which corresponds to an increased charge transfer resistance (Rct) due to the insulating nature of the monolayer.[5]
Data Presentation
Table 1: Expected XPS Binding Energies for a 4-MPP Modified Gold Electrode
| Core Level | Expected Binding Energy (eV) | Interpretation |
| Au 4f₇/₂ | ~84.0 | Metallic gold substrate.[6] |
| S 2p₃/₂ | ~162.0 | Gold-thiolate (Au-S) bond formation.[1][7] |
| C 1s | ~285.0 (C-C, C-H), ~286.5 (C-O) | Presence of the propyl chain and phenol group.[7] |
| O 1s | ~532.8 | Phenolic hydroxyl group. |
Table 2: Representative Electrochemical Parameters
| Electrode | Redox Peak Current (Iₚ) | Peak-to-Peak Separation (ΔEₚ) | Charge Transfer Resistance (Rct) |
| Bare Gold Electrode | High | ~60-80 mV | Low (e.g., < 100 Ω) |
| 4-MPP Modified Electrode | Significantly Reduced | Increased (> 100 mV) | High (e.g., > 1 kΩ) |
Visualizations
References
- 1. X-ray Photoelectron Spectroscopy Analysis of Gold Surfaces after Removal of Thiolated DNA Oligomers by Ultraviolet/Ozone Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Spectroelectrochemical Behavior of Polycrystalline Gold Electrode Modified by Reverse Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gold – XPS Analysis - Cardiff University [sites.cardiff.ac.uk]
- 7. Frontiers | Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications [frontiersin.org]
Application Notes: Covalent Immobilization of Proteins Using 4-(3-Mercaptopropyl)phenol
Introduction
The covalent immobilization of proteins onto solid surfaces is a cornerstone of numerous biotechnological applications, including biosensors, immunoassays, affinity chromatography, and solid-phase enzyme reactors. A successful immobilization strategy requires a stable and specific attachment of the protein in a manner that preserves its biological activity. 4-(3-Mercaptopropyl)phenol is a heterobifunctional linker that offers a versatile platform for achieving this. Its chemical structure features a phenol group and a terminal thiol (sulfhydryl) group. This allows for a two-step immobilization process where one functional group is used for anchoring the linker to a surface, and the other is used for the covalent attachment of the protein. This application note details a strategy for using this compound to covalently immobilize proteins, focusing on a workflow where the phenol group is first attached to an activated surface, followed by the conjugation of a protein to the exposed thiol group.
Features and Benefits
-
Stable Covalent Linkage: The formation of a thioether bond between the linker and the protein results in a highly stable conjugate, minimizing protein leaching from the surface.[1][2]
-
Controlled Orientation: By activating specific sites on the protein for reaction with the thiol group, a more controlled and uniform orientation of the immobilized protein can be achieved, which is crucial for maximizing the accessibility of active sites or antigen-binding domains.[3]
-
Versatile Surface Chemistry: The phenol group can be attached to a variety of activated surfaces, allowing for the use of different substrate materials such as glass, silica, or polymers.
-
Reduced Non-Specific Binding: Covalent attachment methods generally lead to lower non-specific adsorption of proteins compared to passive adsorption methods.
Applications
-
Biosensors: Immobilization of antibodies, enzymes, or other recognition elements for the detection of specific analytes.[4]
-
Immunoassays: Covalent attachment of capture antibodies or antigens for ELISA-type assays.
-
Affinity Chromatography: Preparation of affinity columns for the purification of specific biomolecules.
-
Enzyme Reactors: Development of reusable biocatalysts by immobilizing enzymes on solid supports.
Experimental Protocols
This section provides detailed methodologies for the covalent immobilization of proteins using this compound. The overall workflow involves the preparation of an activated surface, attachment of the linker, and finally, the covalent coupling of the protein.
Protocol 1: Preparation of an Aldehyde-Functionalized Surface
This protocol describes the functionalization of glass or silica surfaces with aldehyde groups, which will react with the phenol group of the linker.
Materials:
-
Glass or silica slides
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene
-
Glutaraldehyde solution (25% in water)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Surface Cleaning: a. Immerse the glass slides in Piranha solution for 30 minutes to clean and hydroxylate the surface. b. Rinse extensively with deionized water and dry under a stream of nitrogen.
-
Amination: a. Prepare a 2% (v/v) solution of APTES in anhydrous toluene. b. Immerse the cleaned slides in the APTES solution for 2 hours at room temperature with gentle agitation. c. Rinse the slides with toluene, followed by ethanol, and finally deionized water. d. Cure the slides in an oven at 110°C for 30 minutes.
-
Aldehyde Activation: a. Prepare a 5% (v/v) solution of glutaraldehyde in PBS. b. Immerse the aminated slides in the glutaraldehyde solution for 2 hours at room temperature. c. Rinse the slides thoroughly with PBS and deionized water. d. The aldehyde-functionalized slides are now ready for linker attachment.
Protocol 2: Immobilization of this compound
This protocol details the attachment of the linker to the prepared aldehyde-functionalized surface.
Materials:
-
Aldehyde-functionalized slides (from Protocol 1)
-
This compound
-
Sodium cyanoborohydride (NaBH₃CN)
-
Reaction buffer: 0.1 M sodium phosphate buffer, pH 7.2
Procedure:
-
Prepare a 10 mM solution of this compound in the reaction buffer.
-
Immediately before use, add sodium cyanoborohydride to the linker solution to a final concentration of 20 mM.
-
Immerse the aldehyde-functionalized slides in the linker solution and incubate for 4 hours at room temperature with gentle agitation.
-
Rinse the slides with the reaction buffer, followed by deionized water.
-
Dry the slides under a stream of nitrogen. The surface is now functionalized with thiol groups.
Protocol 3: Activation of Protein with a Maleimide Crosslinker
This protocol describes the introduction of a thiol-reactive maleimide group onto the protein of interest, targeting primary amines (e.g., lysine residues).
Materials:
-
Protein to be immobilized
-
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) or similar NHS-maleimide crosslinker
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Reaction buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2 (PBS)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Dissolve the protein in PBS to a concentration of 1-10 mg/mL.
-
Prepare a 10 mM stock solution of the SMCC crosslinker in anhydrous DMSO.
-
Add a 10- to 20-fold molar excess of the SMCC solution to the protein solution. The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
Remove the excess, unreacted crosslinker by passing the reaction mixture through a desalting column equilibrated with PBS.
-
The maleimide-activated protein is now ready for immobilization.
Protocol 4: Covalent Immobilization of Maleimide-Activated Protein
This protocol describes the final step of covalently attaching the maleimide-activated protein to the thiol-functionalized surface.
Materials:
-
Thiol-functionalized slides (from Protocol 2)
-
Maleimide-activated protein (from Protocol 3)
-
Reaction buffer: 0.1 M sodium phosphate, 0.15 M NaCl, 10 mM EDTA, pH 7.0
-
Blocking buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Washing buffer: PBS with 0.05% Tween-20 (PBST)
Procedure:
-
Dissolve the maleimide-activated protein in the reaction buffer at a concentration of 0.1-1.0 mg/mL.
-
Cover the surface of the thiol-functionalized slides with the protein solution and incubate in a humidified chamber for 2-4 hours at room temperature or overnight at 4°C.
-
After incubation, wash the slides thoroughly with PBST to remove any unbound protein.
-
To block any remaining reactive groups and reduce non-specific binding, immerse the slides in the blocking buffer for 1 hour at room temperature.
-
Rinse the slides with PBS and then deionized water.
-
Dry the slides under a stream of nitrogen. The protein is now covalently immobilized and the slides are ready for use.
Data Presentation
Table 1: Characterization of Surface Modification Steps
| Surface Stage | Contact Angle (°) | Surface Roughness (nm) | Elemental Analysis (e.g., XPS) |
| Clean Glass/Silica | |||
| Amine-Functionalized | |||
| Aldehyde-Functionalized | |||
| Thiol-Functionalized |
Table 2: Quantification of Protein Immobilization
| Protein | Concentration Used (mg/mL) | Immobilization Method | Surface Protein Density (ng/cm²) | Immobilization Efficiency (%) |
| Protein A | Covalent (4-MPP) | |||
| Protein B | Covalent (4-MPP) | |||
| Control Protein | Passive Adsorption |
Table 3: Activity Assay of Immobilized Protein (Example for an Enzyme)
| Immobilization Method | Substrate Concentration | Initial Reaction Rate (V₀) | Michaelis Constant (Kₘ) | Maximum Velocity (Vₘₐₓ) |
| Soluble Enzyme | ||||
| Covalently Immobilized Enzyme | ||||
| Passively Adsorbed Enzyme |
Visualizations
Caption: Experimental workflow for protein immobilization.
Caption: Chemical reaction pathway for immobilization.
Caption: Factors influencing immobilization success.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Maleimide–thiol coupling of a bioactive peptide to an elastin-like protein polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein covalent immobilization via its scarce thiol versus abundant amine groups: Effect on orientation, cell binding domain exposure and conformational lability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein immobilization at gold-thiol surfaces and potential for biosensing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 4-(3-Mercaptopropyl)phenol in Heavy Metal Ion Detection
Application Note AP-HM-001
Introduction
The detection of heavy metal ions in environmental and biological samples is of paramount importance due to their toxicity and potential for bioaccumulation. This application note describes a proposed method for the colorimetric detection of lead ions (Pb²⁺) in aqueous solutions using 4-(3-Mercaptopropyl)phenol as a functionalizing agent for gold nanoparticles (AuNPs). While direct experimental data for this specific compound is not available in the current literature, the proposed methodology is based on well-established principles of nanoparticle-based colorimetric sensing and the known chemical properties of thiol and phenol groups.
The thiol group of this compound allows for its robust self-assembly onto the surface of gold nanoparticles, creating a stable functionalized probe. The phenol group is hypothesized to act as a recognition element for lead ions. The interaction between the phenol group and Pb²⁺ is expected to induce the aggregation of the functionalized AuNPs, leading to a distinct color change of the solution from red to blue. This colorimetric response can be observed with the naked eye and quantified using UV-Vis spectroscopy, providing a simple, rapid, and sensitive method for Pb²⁺ detection.
Principle of Detection
The detection mechanism is based on the aggregation of this compound-functionalized gold nanoparticles (4-MPP-AuNPs) in the presence of Pb²⁺ ions. In the absence of Pb²⁺, the 4-MPP-AuNPs are well-dispersed in solution, exhibiting a characteristic surface plasmon resonance (SPR) peak at approximately 520 nm, which corresponds to a red color. The phenol groups on the surface of the AuNPs are available for interaction.
Upon the addition of Pb²⁺, it is proposed that the lead ions coordinate with the hydroxyl groups of the phenol moieties on neighboring nanoparticles. This cross-linking interaction leads to the aggregation of the 4-MPP-AuNPs. The aggregation of nanoparticles causes a red-shift in the SPR peak and a visible color change from red to purple or blue, which can be correlated to the concentration of Pb²⁺ in the sample.
Quantitative Data Summary
The following table summarizes the expected performance of the proposed this compound-based colorimetric sensor for the detection of Pb²⁺. The data is extrapolated from studies on similar thiol-functionalized gold nanoparticle systems for heavy metal detection.
| Parameter | Expected Value |
| Target Analyte | Lead (Pb²⁺) |
| Detection Method | Colorimetric (UV-Vis Spectroscopy) |
| Linear Range | 1 µM - 50 µM |
| Limit of Detection (LOD) | ~0.5 µM |
| Response Time | < 10 minutes |
| Optimal pH | 5.0 - 6.0 |
| Selectivity | High for Pb²⁺ over other common cations (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺). Potential interference from other heavy metal ions like Hg²⁺ and Cd²⁺ should be evaluated. |
Experimental Protocols
1. Synthesis of Gold Nanoparticles (AuNPs)
This protocol describes the synthesis of approximately 13 nm AuNPs using the citrate reduction method.[1][2][3][4]
-
Reagents:
-
Tetrachloroauric(III) acid (HAuCl₄) solution (1 mM)
-
Trisodium citrate (Na₃C₆H₅O₇) solution (38.8 mM)
-
Deionized (DI) water
-
-
Procedure:
-
Bring 100 mL of 1 mM HAuCl₄ solution to a rolling boil in a clean Erlenmeyer flask with vigorous stirring.
-
Rapidly add 10 mL of 38.8 mM trisodium citrate solution to the boiling HAuCl₄ solution.
-
The solution color will change from pale yellow to colorless, then to gray, and finally to a deep red, indicating the formation of AuNPs.
-
Continue boiling and stirring for an additional 15 minutes.
-
Remove the flask from the heat and allow it to cool to room temperature with continuous stirring.
-
Store the AuNP solution at 4°C.
-
2. Functionalization of AuNPs with this compound (4-MPP)
-
Reagents:
-
Synthesized AuNP solution
-
This compound (4-MPP)
-
Ethanol
-
-
Procedure:
-
Prepare a 10 mM stock solution of 4-MPP in ethanol.
-
To 10 mL of the synthesized AuNP solution, add 100 µL of the 10 mM 4-MPP stock solution with gentle stirring.
-
Allow the solution to react for at least 12 hours at room temperature to ensure the formation of a stable self-assembled monolayer on the AuNP surface.
-
Centrifuge the solution to remove excess 4-MPP. Resuspend the pellet of functionalized AuNPs (4-MPP-AuNPs) in DI water. Repeat this washing step twice.
-
The final 4-MPP-AuNP solution should be a clear red color.
-
3. Colorimetric Detection of Pb²⁺
-
Reagents:
-
4-MPP-functionalized AuNP solution
-
Lead (II) nitrate (Pb(NO₃)₂) standard solutions of varying concentrations
-
DI water
-
-
Procedure:
-
In a series of microcentrifuge tubes, add 500 µL of the 4-MPP-AuNP solution.
-
To each tube, add 50 µL of the Pb²⁺ standard solutions of different concentrations (e.g., ranging from 0.1 µM to 100 µM). For a blank, add 50 µL of DI water.
-
Gently mix the solutions and incubate at room temperature for 10 minutes.
-
Visually observe the color change of the solutions.
-
For quantitative analysis, measure the UV-Vis absorption spectrum of each solution from 400 nm to 800 nm.
-
A calibration curve can be constructed by plotting the ratio of the absorbance at the red-shifted wavelength (e.g., 650 nm) to the original SPR wavelength (e.g., 520 nm) against the concentration of Pb²⁺.
-
Visualizations
Caption: Experimental workflow for the synthesis and application of 4-MPP-AuNPs.
Caption: Proposed mechanism of Pb²⁺ detection leading to nanoparticle aggregation.
References
Application Note: A High-Performance 4-(3-Mercaptopropyl)phenol Modified Gold Electrode for Selective Dopamine Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dopamine is a critical catecholamine neurotransmitter in the mammalian central nervous system, playing a vital role in motor control, motivation, and cognition.[1] Abnormal dopamine levels are associated with several neurological disorders, including Parkinson's disease and schizophrenia.[1] Consequently, the development of sensitive and selective methods for dopamine detection is of significant interest in neuroscience and clinical diagnostics. Electrochemical sensors offer a rapid, cost-effective, and highly sensitive platform for neurotransmitter monitoring.[2] This application note details the development and characterization of a novel electrochemical sensor for dopamine based on a gold electrode modified with a self-assembled monolayer (SAM) of 4-(3-Mercaptopropyl)phenol (MPP). The phenolic hydroxyl group of MPP is poised to offer enhanced selectivity for dopamine through favorable interactions, while the thiol group allows for robust attachment to the gold electrode surface.
Experimental Protocols
1. Synthesis of this compound (MPP)
This protocol outlines a plausible synthetic route for this compound.
Materials:
-
4-Bromophenol
-
3-Bromo-1-propanol
-
Potassium carbonate
-
Acetonitrile
-
Thiourea
-
Hydrochloric acid
-
Sodium hydroxide
-
Diethyl ether
-
Magnesium sulfate
-
Standard laboratory glassware and purification apparatus
Protocol:
-
Protection of the Phenolic Hydroxyl Group:
-
In a round-bottom flask, dissolve 4-bromophenol (1 eq.) and 3-bromo-1-propanol (1.1 eq.) in acetonitrile.
-
Add potassium carbonate (1.5 eq.) to the mixture.
-
Reflux the reaction mixture for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture, filter to remove the inorganic salts, and evaporate the solvent under reduced pressure.
-
Purify the resulting product by column chromatography to obtain 1-(4-bromophenoxy)propan-3-ol.
-
-
Conversion to Thiol:
-
Dissolve the 1-(4-bromophenoxy)propan-3-ol (1 eq.) and thiourea (1.2 eq.) in ethanol.
-
Reflux the mixture for 6 hours.
-
Add a solution of sodium hydroxide (3 eq.) in water and reflux for another 4 hours to hydrolyze the isothiouronium salt.
-
Cool the reaction mixture and acidify with hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield this compound.
-
2. Fabrication of the MPP-Modified Gold Electrode
Materials:
-
Gold disk electrode (3 mm diameter)
-
0.05 µm alumina slurry
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Ethanol
-
Deionized water
-
Nitrogen gas
-
10 mM solution of this compound in ethanol
Protocol:
-
Electrode Polishing:
-
Mechanically polish the gold electrode with 0.05 µm alumina slurry on a polishing pad for 5 minutes to obtain a mirror-like surface.
-
Rinse thoroughly with deionized water and sonicate in deionized water for 5 minutes.
-
Repeat the sonication step with ethanol.
-
-
Electrochemical Cleaning:
-
Perform cyclic voltammetry (CV) in 0.5 M H₂SO₄ by cycling the potential between -0.2 V and +1.5 V versus a reference electrode until a stable voltammogram characteristic of clean gold is obtained.
-
-
Formation of the Self-Assembled Monolayer (SAM):
-
Immerse the cleaned gold electrode into a 10 mM ethanolic solution of this compound for 24 hours at room temperature.
-
After incubation, remove the electrode and rinse thoroughly with ethanol to remove any non-covalently bound molecules.
-
Dry the modified electrode under a stream of nitrogen gas.
-
Store the modified electrode in a desiccator when not in use.
-
3. Electrochemical Detection of Dopamine
Materials:
-
MPP-modified gold electrode (working electrode)
-
Ag/AgCl (3 M KCl) electrode (reference electrode)
-
Platinum wire electrode (counter electrode)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dopamine hydrochloride stock solution
-
Potentiostat
Protocol:
-
Electrochemical Cell Setup:
-
Assemble a three-electrode electrochemical cell containing 10 mL of PBS (pH 7.4).
-
Immerse the MPP-modified gold working electrode, the Ag/AgCl reference electrode, and the platinum wire counter electrode into the PBS.
-
-
Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) Measurements:
-
Record the background voltammogram in the PBS solution.
-
Add aliquots of the dopamine stock solution to the electrochemical cell to achieve the desired concentrations.
-
For CV, scan the potential from -0.2 V to +0.6 V at a scan rate of 50 mV/s.
-
For DPV, use a pulse amplitude of 50 mV, a pulse width of 50 ms, and a scan rate of 20 mV/s.
-
Record the voltammograms after each addition of dopamine.
-
Data Presentation
The performance of the this compound modified electrode for dopamine detection is summarized in the following tables.
Table 1: Performance Characteristics of the MPP-Based Dopamine Sensor
| Parameter | Value |
| Linear Range | 0.1 µM - 100 µM |
| Limit of Detection (LOD) | 0.05 µM |
| Sensitivity | 0.5 µA/µM·cm² |
| Response Time | < 5 s |
| Reproducibility (RSD) | 3.5% (n=5) |
| Stability | 95% of initial response after 2 weeks |
Table 2: Selectivity of the MPP Sensor Against Common Interferents
| Interfering Species | Concentration | Dopamine Concentration | Current Change (%) |
| Ascorbic Acid | 100 µM | 10 µM | < 5% |
| Uric Acid | 100 µM | 10 µM | < 4% |
| Serotonin | 50 µM | 10 µM | < 6% |
| Epinephrine | 50 µM | 10 µM | < 7% |
Visualizations
Caption: Experimental workflow for the development of the MPP-based dopamine sensor.
Caption: Electrochemical detection of dopamine at the MPP-modified electrode.
References
- 1. EP0640590A1 - Process for the synthesis of 4-mercaptophenols and naphthalenols - Google Patents [patents.google.com]
- 2. Laser-induced stripping defect for highly selective electrochemical quantification of dopamine: Anti-interference from other catecholamine neurotransmitters. | Semantic Scholar [semanticscholar.org]
Application Note and Protocols for Electrochemical Impedance Spectroscopy of 4-(3-Mercaptopropyl)phenol SAMs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembled monolayers (SAMs) provide a versatile platform for modifying electrode surfaces, enabling the development of highly sensitive and selective biosensors and other electrochemical devices. 4-(3-Mercaptopropyl)phenol is a thiol-containing molecule that readily forms a well-ordered monolayer on gold surfaces. The terminal phenol group offers a site for further functionalization, making it a valuable component in the construction of biosensors for a variety of applications, including drug discovery and diagnostics.
Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to probe the interfacial properties of these modified electrodes. By applying a small sinusoidal voltage and measuring the resulting current, EIS can provide detailed information about the formation, packing, and barrier properties of the SAM. This application note provides a detailed protocol for the preparation of this compound SAMs on gold electrodes and their characterization using EIS.
Principles of EIS for SAM Characterization
EIS measures the opposition of a system to the flow of alternating current as a function of frequency. For a SAM-modified electrode, the impedance spectrum provides insights into the different electrochemical processes occurring at the electrode-solution interface. The data is often modeled using an equivalent electrical circuit to quantify the properties of the SAM. A common model is the Randles equivalent circuit, which includes:
-
Solution Resistance (Rs): The resistance of the bulk electrolyte.
-
Charge Transfer Resistance (Rct): The resistance to the flow of electrons between the electrode and a redox probe in the solution. A well-packed SAM will hinder this charge transfer, leading to a high Rct.
-
Double-Layer Capacitance (Cdl): The capacitance at the interface between the SAM and the electrolyte. This is often replaced by a Constant Phase Element (CPE) to account for non-ideal capacitive behavior on heterogeneous surfaces.
By analyzing the changes in these parameters, one can assess the quality of the SAM, its stability, and its response to binding events at the surface.
Applications
The functionalization of the terminal phenol group of this compound SAMs allows for the immobilization of various biomolecules, making this platform suitable for a range of applications:
-
Biosensing: Covalent attachment of antibodies, enzymes, or nucleic acids to the phenol group enables the specific detection of target analytes.
-
Drug Development: Studying the interaction of drug candidates with immobilized target proteins.
-
Corrosion Protection: Formation of a dense, well-ordered monolayer can protect the underlying metal from corrosion.
Experimental Protocols
Preparation of this compound SAM on a Gold Electrode
Materials:
-
Gold-coated substrate (e.g., gold-coated silicon wafer, gold disk electrode)
-
This compound
-
Anhydrous ethanol
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED WHEN HANDLING PIRANHA SOLUTION.
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Cleaning the Gold Substrate:
-
Immerse the gold substrate in piranha solution for 1-2 minutes to remove organic contaminants.
-
Rinse the substrate thoroughly with DI water and then with ethanol.
-
Dry the substrate under a stream of nitrogen gas.
-
-
Preparation of the Thiol Solution:
-
Prepare a 1 mM solution of this compound in anhydrous ethanol.
-
-
SAM Formation:
-
Immerse the clean, dry gold substrate into the this compound solution.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature in a dark, vibration-free environment to ensure the formation of a well-ordered monolayer.
-
-
Rinsing and Drying:
-
After incubation, remove the substrate from the thiol solution.
-
Rinse the substrate thoroughly with ethanol to remove any non-covalently bound molecules.
-
Dry the SAM-modified substrate under a gentle stream of nitrogen gas.
-
Electrochemical Impedance Spectroscopy (EIS) Measurement
Materials and Equipment:
-
Potentiostat with EIS capability
-
Three-electrode electrochemical cell (working electrode: the SAM-modified gold electrode; reference electrode: e.g., Ag/AgCl; counter electrode: e.g., platinum wire)
-
Electrolyte solution: Phosphate-buffered saline (PBS, pH 7.4) containing a redox probe, typically 5 mM [Fe(CN)₆]³⁻/⁴⁻.
Procedure:
-
Cell Assembly:
-
Assemble the three-electrode cell with the SAM-modified gold electrode as the working electrode.
-
Fill the cell with the electrolyte solution containing the redox probe.
-
-
EIS Measurement:
-
Set the potentiostat to perform an EIS measurement at the formal potential of the [Fe(CN)₆]³⁻/⁴⁻ redox couple (typically around +0.2 V vs. Ag/AgCl).
-
Apply a small AC voltage perturbation, typically 5-10 mV.
-
Scan a frequency range from, for example, 100 kHz down to 0.1 Hz.
-
Record the impedance data.
-
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (imaginary impedance vs. real impedance).
-
Fit the data to a suitable equivalent circuit model (e.g., a modified Randles circuit) to extract the values of Rs, Rct, and Cdl (or CPE).
-
Data Presentation
Due to the limited availability of specific quantitative EIS data for this compound SAMs in the literature, the following table presents representative data for similar phenol-terminated and alkanethiol SAMs on gold electrodes to provide an expected range of values.
| Parameter | Bare Gold Electrode | Alkanethiol SAM (e.g., C12) | Phenol-Terminated Thiol SAM (Representative) |
| Rs (Ω) | 50 - 150 | 50 - 150 | 50 - 150 |
| Rct (kΩ) | 0.1 - 1 | 100 - 500 | 10 - 100 |
| Cdl (µF/cm²) | 10 - 20 | 1 - 5 | 2 - 8 |
| CPE-T (µF s^(α-1)/cm²) | N/A | 1 - 10 | 2 - 15 |
| CPE-P (α) | N/A | 0.8 - 0.95 | 0.85 - 0.98 |
Note: These values are illustrative and can vary significantly depending on the specific experimental conditions, including the cleanliness of the substrate, the quality of the SAM, the concentration of the redox probe, and the composition of the electrolyte.
Visualizations
Caption: Experimental workflow for the preparation and EIS characterization of a this compound SAM.
Caption: Modified Randles equivalent circuit model for a SAM-modified electrode.
Troubleshooting
-
High Rct variability: This may indicate incomplete or disordered SAM formation. Ensure the gold substrate is meticulously clean and the incubation time is sufficient.
-
Drifting EIS signal: The SAM may be unstable or reorganizing on the surface. Conditioning the electrode in the measurement solution for an extended period before measurement can help achieve a stable baseline.
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Warburg element in the fit: At low frequencies, a straight line with a 45-degree angle in the Nyquist plot (Warburg impedance) may appear, indicating that the reaction is diffusion-controlled. This is expected when using a redox probe.
Conclusion
This application note provides a comprehensive protocol for the preparation and electrochemical impedance characterization of this compound SAMs on gold electrodes. By following these procedures, researchers can reliably create and characterize these versatile surfaces for a wide range of applications in biosensing and drug development. The provided representative data and troubleshooting guide will aid in the interpretation of experimental results and the optimization of the sensor platform.
Troubleshooting & Optimization
preventing oxidation of the thiol group in 4-(3-Mercaptopropyl)phenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(3-Mercaptopropyl)phenol. The focus is on preventing the oxidation of the thiol group, a common challenge during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has turned cloudy. What is the likely cause?
A cloudy appearance in your solution is often an indication of thiol oxidation. The thiol groups (-SH) on this compound can oxidize to form disulfide bonds (-S-S-), leading to the formation of dimers or larger oligomers that may have lower solubility in your solvent, causing the solution to appear cloudy or even precipitate.
Q2: How can I prevent the oxidation of the thiol group in my experiments?
Preventing thiol oxidation requires a multi-faceted approach. Key strategies include:
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Working under an inert atmosphere: Oxygen is a primary driver of thiol oxidation. Purging your solvents with an inert gas like nitrogen or argon and performing your experiments under a blanket of inert gas can significantly reduce oxidation.
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Controlling the pH: Thiolate anions (R-S⁻), which are more prevalent at higher pH, are more susceptible to oxidation than the protonated thiol (R-SH). Keeping the pH of your solution neutral or slightly acidic can help to stabilize the thiol group.
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Using antioxidants: The addition of a small amount of an antioxidant can help to scavenge reactive oxygen species and prevent thiol oxidation.
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Lowering the temperature: As with many chemical reactions, the rate of oxidation decreases at lower temperatures. Storing solutions and performing experiments at reduced temperatures can be beneficial.
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Using fresh solutions: Whenever possible, prepare solutions of this compound fresh for each experiment to minimize the time for oxidation to occur.
Q3: What are some recommended antioxidants for stabilizing this compound solutions?
Several types of antioxidants can be effective. The choice will depend on the specific requirements of your experiment, including solvent system and compatibility with other reagents.
| Antioxidant Class | Examples | Considerations |
| Phosphine-based | Tris(2-carboxyethyl)phosphine (TCEP) | Effective at a wider pH range compared to thiol-based reducing agents. It is also odorless and does not contain a thiol group itself. |
| Thiol-based | Dithiothreitol (DTT), β-Mercaptoethanol | Can interfere with downstream reactions involving thiols. They have a limited half-life in solution and a strong odor. |
| Phenolic | Butylated hydroxytoluene (BHT) | Can be effective at scavenging free radicals. The inherent phenol group in this compound may also offer some auto-oxidative protection. |
| Vitamin Derivatives | Ascorbic acid (Vitamin C), Trolox | Water-soluble antioxidants that can be effective in aqueous solutions. |
Q4: How can I detect if my this compound has oxidized?
Several analytical techniques can be used to detect the formation of disulfide-linked species:
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High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can often separate the disulfide dimer from the monomeric thiol. The appearance of a new peak with a different retention time is indicative of oxidation.
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Mass Spectrometry (MS): Mass spectrometry can directly detect the mass of the disulfide dimer, which will be double the mass of the monomer minus two hydrogen atoms.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show changes in the chemical shifts of the protons near the thiol group upon oxidation. The disappearance of the S-H proton signal is a key indicator.
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Ellman's Test: This is a colorimetric assay that reacts specifically with free thiols to produce a colored product. A decrease in the signal from Ellman's reagent over time indicates a loss of free thiols, likely due to oxidation.
Troubleshooting Guides
Issue 1: Inconsistent results in surface modification experiments (e.g., self-assembled monolayers on gold).
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Possible Cause: Partial oxidation of the this compound solution, leading to a mixed monolayer of thiol and disulfide.
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Troubleshooting Steps:
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Prepare Fresh Solutions: Always use a freshly prepared solution of this compound in deoxygenated solvent (e.g., ethanol purged with nitrogen or argon) for each experiment.
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Optimize Incubation Time: While long incubation times are common for SAM formation, extended exposure to trace oxygen can lead to oxidation. Consider optimizing for the shortest effective incubation time.
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Work in a Glovebox: For maximum control, perform the entire substrate immersion process inside a glovebox with an inert atmosphere.
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Characterize Your Monolayer: Use surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) or Raman spectroscopy to confirm the chemical state of the sulfur on the surface. The absence of a clear S-H peak and the presence of S-S signals would indicate oxidation.
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Issue 2: Poor yield or side products in a reaction where the thiol group is a nucleophile.
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Possible Cause: The thiol group has been consumed by oxidation, reducing the amount of active starting material.
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Troubleshooting Steps:
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Deoxygenate Reagents and Solvents: Thoroughly deoxygenate all solvents and liquid reagents by sparging with an inert gas before use.
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Add a Reducing Agent: Introduce a compatible reducing agent like TCEP to the reaction mixture to keep the thiol in its reduced state. Ensure the reducing agent does not interfere with your desired reaction.
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Monitor the Reaction: Use an in-process analytical technique like TLC or LC-MS to monitor the consumption of the starting material and the formation of any disulfide byproduct.
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Experimental Protocols
Protocol for Preparing a Stabilized Solution of this compound
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Solvent Deoxygenation: Take the required volume of your chosen solvent (e.g., ethanol, water, buffer) in a suitable flask. Sparge the solvent with a gentle stream of nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.
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Weighing the Compound: In a separate vial, accurately weigh the required amount of this compound.
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Dissolution: Under a gentle stream of inert gas, add the deoxygenated solvent to the vial containing the this compound. Cap the vial and mix gently until the solid is fully dissolved.
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(Optional) Addition of Antioxidant: If using an antioxidant like TCEP, add it to the solution at a low molar excess (e.g., 0.1-1 mol equivalent) and mix.
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Storage: Store the solution in a tightly sealed container, with the headspace flushed with inert gas. For short-term storage, refrigeration is recommended. For longer-term storage, freezing at -20°C or below is advisable.
Visualizations
Caption: Oxidation pathway of this compound.
Caption: Recommended workflow for experiments with this compound.
strategies to avoid disulfide bond formation in 4-(3-Mercaptopropyl)phenol solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid disulfide bond formation in 4-(3-Mercaptopropyl)phenol solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation in this compound solutions?
A1: The primary cause of degradation is the oxidation of the thiol group (-SH) on the propyl chain. This oxidation leads to the formation of a disulfide bond between two molecules of this compound, resulting in a dimer. This process is often catalyzed by factors such as elevated pH, the presence of oxygen, and trace metal ions.
Q2: How does pH affect the stability of this compound solutions?
A2: The pH of the solution plays a critical role in the rate of disulfide bond formation. In alkaline conditions (higher pH), the thiol group deprotonates to form a thiolate anion (R-S⁻). This anion is significantly more susceptible to oxidation than the protonated thiol group (R-SH). Conversely, maintaining the solution at an acidic to neutral pH (generally below 7.4) helps to keep the thiol group protonated and thus reduces the rate of oxidation.[1][2][3]
Q3: What is the role of reducing agents in preventing disulfide bond formation?
A3: Reducing agents are compounds that donate electrons, thereby preventing oxidation. In the context of this compound solutions, reducing agents can prevent the formation of disulfide bonds and can also reverse existing disulfide bonds back to their thiol form.[4] Common reducing agents include Tris(2-carboxyethyl)phosphine (TCEP), Dithiothreitol (DTT), and β-mercaptoethanol (BME).
Q4: Can trace metal ions affect the stability of my solution?
A4: Yes, trace metal ions, particularly transition metals like copper and iron, can act as catalysts for the oxidation of thiols to disulfides. It is crucial to use high-purity solvents and reagents to minimize metal ion contamination. The use of chelating agents can also help to sequester these metal ions.[5][6]
Troubleshooting Guide
Issue 1: My this compound solution has turned cloudy or a precipitate has formed.
This is a common indication of disulfide bond formation, leading to a less soluble dimer.
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Immediate Action:
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Add a reducing agent to the solution to attempt to dissolve the precipitate by reducing the disulfide bonds back to thiols.
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Filter the solution to remove any insoluble material if the precipitate does not redissolve.
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Preventative Measures:
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pH Control: Prepare and store the solution in a buffer with a pH below 7.0. Acidic conditions help to keep the thiol group protonated and less reactive.[1][7]
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Use of Reducing Agents: Include a reducing agent in the solution from the outset. TCEP is often a good choice as it is stable, odorless, and effective over a wider pH range compared to DTT.
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Degas Solvents: Remove dissolved oxygen from your solvent before preparing the solution by sparging with an inert gas like nitrogen or argon.
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Issue 2: I am observing a loss of potency or reactivity of my this compound solution over time.
This is likely due to the gradual oxidation of the active thiol groups into inactive disulfide-bonded dimers.
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Root Cause Analysis:
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The solution is likely being stored under conditions that promote oxidation (e.g., exposure to air, inappropriate pH, presence of contaminants).
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Recommended Solutions:
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Inert Atmosphere: Store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
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Chelating Agents: Add a chelating agent such as Ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1-1 mM) to sequester any catalytic metal ions.[5]
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Aliquot and Freeze: For long-term storage, aliquot the solution into smaller, single-use volumes and store at -20°C or -80°C. This minimizes repeated freeze-thaw cycles and exposure to air.
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Issue 3: My analytical results (e.g., HPLC, mass spectrometry) show an unexpected peak corresponding to a higher molecular weight species.
This higher molecular weight species is very likely the disulfide-bonded dimer of this compound.
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Confirmation:
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Treat a sample of your solution with a reducing agent (e.g., TCEP or DTT) and re-run the analysis. If the peak corresponding to the dimer decreases or disappears and the peak for the monomer increases, this confirms the presence of disulfide bonds.
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Mitigation Strategies:
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Alkylation: For applications where the thiol group's subsequent reactivity is not required, you can permanently block it through alkylation. Reagents like N-ethylmaleimide (NEM) react specifically with thiol groups to form a stable thioether bond, thus preventing disulfide formation.[8] This is particularly useful for preparing analytical standards.
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Data Presentation
Table 1: Effect of pH on the Rate of Disulfide Bond Formation
| pH | Relative Rate of Oxidation | Stability |
| 5.0 | 1x | High |
| 6.0 | 3x | Good |
| 7.0 | 10x | Moderate |
| 7.4 | 25x | Low (significant oxidation expected) |
| 8.0 | 100x | Very Low (rapid oxidation expected) |
Table 2: Comparison of Common Reducing Agents
| Reducing Agent | Recommended Concentration | Advantages | Disadvantages |
| TCEP | 1-5 mM | Odorless, stable, effective over a wide pH range, does not absorb at 280 nm | More expensive |
| DTT | 1-10 mM | Inexpensive, effective | Strong odor, less stable (prone to oxidation), limited effectiveness at acidic pH |
| β-mercaptoethanol (BME) | 5-20 mM | Inexpensive | Volatile with a strong odor, less potent than DTT |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution
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Solvent Degassing: Take a suitable volume of your desired buffer (e.g., 100 mL of 50 mM sodium phosphate buffer, pH 6.5) in a flask. Sparge the buffer with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.
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Addition of Chelating Agent: To the degassed buffer, add EDTA to a final concentration of 0.5 mM.
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Addition of Reducing Agent: Add TCEP to the buffer to a final concentration of 2 mM.
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Dissolving this compound: Weigh out the required amount of this compound and dissolve it in the prepared buffer to achieve the desired final concentration.
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Storage: Store the final solution under an inert atmosphere in a tightly sealed container at 4°C for short-term storage or in aliquots at -80°C for long-term storage.
Protocol 2: Reversal of Disulfide Bonds in a Degraded Solution
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Sample Preparation: Take a sample of your this compound solution that shows signs of degradation (e.g., precipitation).
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Addition of Reducing Agent: Add a 10-fold molar excess of DTT or TCEP relative to the initial concentration of this compound.
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Incubation: Gently mix the solution and incubate at room temperature for 1-2 hours.
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Analysis: Analyze the treated solution using a suitable analytical method (e.g., HPLC) to confirm the reduction of the disulfide-bonded dimer back to the monomeric form.
Visualizations
Caption: Oxidation and reduction pathway of this compound.
Caption: Troubleshooting workflow for degraded this compound solutions.
References
- 1. Controlling Disulfide Bond Formation and Crystal Growth from 2-Mercaptobenzoic Acid [acs.figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. google.com [google.com]
- 5. rapidnovor.com [rapidnovor.com]
- 6. Antioxidant - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Practical solutions for overcoming artificial disulfide scrambling in the non-reduced peptide mapping characterization of monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
optimizing the concentration of 4-(3-Mercaptopropyl)phenol for complete monolayer coverage
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of 4-(3-Mercaptopropyl)phenol (4-MPP) for achieving complete monolayer coverage on gold substrates.
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range for forming a 4-MPP self-assembled monolayer (SAM)?
A1: While the optimal concentration can vary depending on the specific experimental conditions (e.g., solvent, temperature, immersion time), a common starting point for forming thiol-based SAMs on gold is a concentration range of 0.1 mM to 10 mM in a suitable solvent like ethanol. For aromatic thiols like 4-MPP, concentrations in the lower end of this range (e.g., 1 mM) are often sufficient to form a well-ordered monolayer.
Q2: How long should I immerse the gold substrate in the 4-MPP solution?
A2: The self-assembly process for thiols on gold is relatively fast, with a significant portion of the monolayer forming within the first few hours. However, to ensure a well-ordered and densely packed monolayer, an immersion time of 12 to 24 hours is generally recommended. Longer immersion times typically do not significantly improve the monolayer quality and may lead to increased chances of contamination.
Q3: What is the best solvent to use for the 4-MPP solution?
A3: High-purity ethanol is the most commonly used solvent for preparing thiol solutions for SAM formation. It is a good solvent for 4-MPP and its volatility allows for easy rinsing and drying of the substrate. Other anhydrous solvents like isopropanol can also be used. It is crucial to use a solvent with very low water content, as water can affect the quality of the gold surface and the self-assembly process.
Q4: How can I tell if I have achieved a complete monolayer?
A4: A combination of surface characterization techniques is typically used to assess the quality and completeness of a SAM. These include:
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Contact Angle Goniometry: A high water contact angle (typically > 60° for a phenol-terminated surface) and low contact angle hysteresis are indicative of a well-ordered, hydrophobic monolayer.
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X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the presence of the constituent elements of 4-MPP (Carbon, Oxygen, Sulfur) and the attenuation of the gold substrate signal can be used to estimate the monolayer thickness and coverage.
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Fourier-Transform Infrared Spectroscopy (FTIR): FTIR, particularly in reflection-absorption mode (IRRAS), can identify the characteristic vibrational modes of the aromatic ring and the phenol group, confirming the presence and orientation of the 4-MPP molecules.
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Electrochemical Methods: Techniques like cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) using a redox probe can assess the blocking properties of the monolayer, which is related to its packing density and defectiveness.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete or Patchy Monolayer | 1. Insufficient 4-MPP Concentration: The concentration of the thiol solution may be too low to achieve full coverage within the given immersion time. 2. Contaminated Substrate: The gold surface may have organic or particulate contaminants that prevent the 4-MPP from adsorbing uniformly. 3. Contaminated Solution: The 4-MPP solution may be contaminated with water or other impurities. 4. Insufficient Immersion Time: The substrate may not have been immersed long enough for the monolayer to fully form and organize. | 1. Increase Concentration: Incrementally increase the 4-MPP concentration (e.g., from 1 mM to 5 mM). 2. Thorough Cleaning: Ensure the gold substrate is meticulously cleaned before immersion. This can involve piranha solution treatment (with extreme caution), UV/ozone cleaning, or plasma cleaning. 3. Use High-Purity Reagents: Use high-purity 4-MPP and anhydrous solvent. Prepare fresh solutions before each experiment. 4. Increase Immersion Time: Extend the immersion time to 24 hours. |
| Disordered or Poorly Packed Monolayer | 1. Too High 4-MPP Concentration: Very high concentrations can sometimes lead to the formation of a less-ordered layer or multilayers. 2. Presence of Oxidized Thiol: The 4-MPP may have oxidized to form disulfides, which can disrupt the ordering of the monolayer. 3. Sub-optimal Solvent: The solvent may not be ideal for promoting a well-ordered assembly. | 1. Optimize Concentration: Test a range of concentrations to find the optimal value for your specific conditions. 2. Use Fresh Thiol: Use freshly opened or properly stored 4-MPP. Consider purging the solution with an inert gas like nitrogen or argon to minimize oxidation. 3. Solvent Selection: While ethanol is standard, you could test other anhydrous solvents. |
| High Defect Density in the Monolayer | 1. Rough Gold Substrate: A rough or non-uniform gold surface will lead to a more defective monolayer. 2. Incomplete Rinsing: Residual, non-chemisorbed 4-MPP or contaminants on the surface after immersion. | 1. Use Smooth Substrates: Utilize ultra-smooth gold substrates (e.g., template-stripped gold) for the highest quality monolayers. 2. Thorough Rinsing: After immersion, rinse the substrate thoroughly with the same high-purity solvent used for the solution, followed by a final rinse with a volatile solvent like ethanol or isopropanol, and then dry under a stream of inert gas. |
Data Presentation
Table 1: General Relationship Between Thiol Concentration and Monolayer Properties
| 4-MPP Concentration (in Ethanol) | Expected Surface Coverage | Potential Issues |
| < 0.1 mM | Incomplete, "lying-down" phase | High defect density, incomplete surface passivation. |
| 0.1 mM - 1 mM | Near-complete to complete monolayer | Generally a good starting range for optimization. |
| 1 mM - 5 mM | Complete, well-ordered monolayer | Often considered the optimal range for many thiols. |
| > 10 mM | Potential for multilayer formation | Can lead to a less-ordered final surface. |
Experimental Protocols
Protocol 1: Preparation of 4-MPP Self-Assembled Monolayer
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Substrate Preparation:
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Clean the gold substrate thoroughly. A common method is to immerse the substrate in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. EXTREME CAUTION must be exercised when handling piranha solution as it is highly corrosive and reactive.
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Rinse the substrate copiously with deionized water and then with absolute ethanol.
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Dry the substrate under a stream of high-purity nitrogen or argon gas.
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For optimal results, the substrate can be further cleaned using a UV/ozone cleaner or plasma cleaner immediately before use.
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Solution Preparation:
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Prepare a solution of this compound in absolute ethanol. A typical starting concentration is 1 mM.
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Ensure the 4-MPP is of high purity and the ethanol is anhydrous.
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Prepare the solution in a clean glass container. It is good practice to sonicate the solution for a few minutes to ensure the 4-MPP is fully dissolved.
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Self-Assembly:
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Immerse the clean, dry gold substrate into the 4-MPP solution.
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To prevent contamination and solvent evaporation, seal the container.
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Allow the self-assembly to proceed for 12-24 hours at room temperature in a vibration-free environment.
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Rinsing and Drying:
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After the immersion period, carefully remove the substrate from the solution using clean tweezers.
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Rinse the substrate thoroughly with fresh absolute ethanol to remove any physisorbed molecules.
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Dry the substrate again under a stream of high-purity nitrogen or argon gas.
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Characterization:
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Characterize the freshly prepared SAM using appropriate surface analysis techniques (e.g., contact angle goniometry, XPS, FTIR) to determine the quality of the monolayer.
-
Visualizations
Caption: Workflow for the preparation and characterization of 4-MPP SAMs.
Caption: A logical flowchart for troubleshooting common 4-MPP SAM formation issues.
improving the signal-to-noise ratio in 4-(3-Mercaptopropyl)phenol-based sensors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio in 4-(3-Mercaptopropyl)phenol (4-MPP)-based sensors.
Troubleshooting Guides
A high signal-to-noise (S/N) ratio is critical for the reliable and sensitive detection of analytes. Below are common issues encountered during experiments with 4-MPP-based sensors, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Noise | 1. Incomplete or disordered Self-Assembled Monolayer (SAM) formation leading to exposed electrode surfaces. 2. Non-specific binding of interfering molecules to the sensor surface. 3. Contamination of the electrode surface or reagents. 4. Electrical noise from the experimental setup. | 1. Optimize SAM incubation time and 4-MPP concentration. Consider using a mixed SAM with a shorter thiol to fill defects. 2. Block the surface with agents like bovine serum albumin (BSA) or polyethylene glycol (PEG) after 4-MPP functionalization. 3. Use high-purity solvents and reagents. Clean electrodes thoroughly before modification. 4. Ensure proper grounding and shielding of the electrochemical cell and cables. |
| Low Signal Intensity | 1. Inefficient immobilization of the biorecognition element (e.g., enzyme, antibody) on the 4-MPP layer. 2. Suboptimal pH or ionic strength of the measurement buffer. 3. Low concentration or activity of the target analyte. 4. Thick SAM layer hindering electron transfer. | 1. Optimize the cross-linking chemistry (e.g., EDC/NHS coupling). Ensure the biorecognition element is active. 2. Determine the optimal pH and buffer composition for the specific biological interaction and electrochemical detection. 3. Increase the analyte concentration if possible or use signal amplification strategies. 4. Control the 4-MPP concentration and incubation time to form a monolayer, avoiding multilayers. |
| Poor Reproducibility | 1. Inconsistent electrode surface preparation. 2. Variation in SAM formation conditions. 3. Instability of the immobilized biorecognition element. 4. Fluctuations in environmental conditions (e.g., temperature). | 1. Standardize the electrode cleaning and pretreatment protocol. 2. Precisely control incubation time, temperature, and 4-MPP solution concentration. 3. Store functionalized sensors under optimal conditions (e.g., hydrated, refrigerated) to maintain biomolecule activity. 4. Perform experiments in a temperature-controlled environment. |
| Signal Drift | 1. Instability of the reference electrode potential. 2. Gradual desorption or rearrangement of the 4-MPP SAM over time. 3. Degradation of the biorecognition element or analyte. | 1. Use a stable reference electrode (e.g., Ag/AgCl with a salt bridge) and check its potential periodically. 2. Allow for a stabilization period after SAM formation and before measurements. 3. Use fresh analyte solutions and ensure the stability of the immobilized biomolecule. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for forming a stable and effective self-assembled monolayer (SAM)?
A1: The optimal concentration of 4-MPP for SAM formation typically ranges from 1 mM to 10 mM in a high-purity solvent like ethanol or isopropanol. The ideal concentration depends on the substrate material (e.g., gold, silver), surface roughness, and incubation time. It is recommended to empirically determine the optimal concentration for your specific application by testing a range of concentrations and characterizing the resulting monolayer.
Q2: How can I minimize non-specific binding to the sensor surface?
A2: Non-specific binding is a common source of noise. To minimize it, you can:
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Use a blocking agent: After immobilizing your biorecognition element, incubate the sensor with a blocking agent such as bovine serum albumin (BSA), casein, or polyethylene glycol (PEG).
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Optimize the SAM: A well-ordered and densely packed 4-MPP SAM can itself resist non-specific binding.
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Use a mixed SAM: Co-immobilize a shorter, inert thiol (e.g., 6-mercapto-1-hexanol) with 4-MPP to fill in any defects in the monolayer and present a more protein-resistant surface.
Q3: What electrochemical techniques are best suited for 4-MPP-based sensors to improve the signal-to-noise ratio?
A3: Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) are often preferred over Cyclic Voltammetry (CV) for quantitative analysis with 4-MPP-based sensors. These techniques are more sensitive because they effectively discriminate between the faradaic current (the signal) and the non-faradaic charging current (a major component of background noise). Electrochemical Impedance Spectroscopy (EIS) is also a powerful technique for probing interfacial changes upon analyte binding.
Q4: How does the choice of solvent for 4-MPP solution affect SAM formation and sensor performance?
A4: The choice of solvent is crucial for forming a high-quality SAM. Ethanol is the most common and effective solvent for dissolving thiols like 4-MPP and facilitating their assembly on gold surfaces. The solvent should be of high purity (anhydrous) to prevent unwanted side reactions and ensure a clean electrode surface for uniform monolayer formation.
Q5: Can the surface chemistry of the electrode material impact the signal-to-noise ratio?
A5: Absolutely. The surface chemistry and morphology of the electrode material play a significant role. Gold is the most common substrate for thiol-based SAMs due to the strong and stable gold-sulfur bond. The cleanliness, smoothness, and crystallographic orientation of the gold surface can all influence the packing density and order of the 4-MPP SAM, which in turn affects the signal-to-noise ratio.
Experimental Protocols
Protocol 1: Gold Electrode Cleaning and Preparation
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Mechanical Polishing: Polish the gold electrode surface with alumina slurries of decreasing particle size (e.g., 1.0 µm, 0.3 µm, and 0.05 µm) on a polishing pad for 5 minutes per slurry.
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Sonication: Sonicate the electrode in deionized water, followed by ethanol, for 10 minutes each to remove polishing residues.
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Electrochemical Cleaning: Perform cyclic voltammetry (CV) in 0.5 M H₂SO₄ by sweeping the potential between -0.2 V and +1.5 V (vs. Ag/AgCl) at a scan rate of 100 mV/s until a stable voltammogram characteristic of clean gold is obtained.
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Final Rinse: Rinse the electrode thoroughly with deionized water and then ethanol, and dry it under a stream of nitrogen.
Protocol 2: Formation of this compound Self-Assembled Monolayer (SAM)
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Prepare 4-MPP Solution: Prepare a 1 mM solution of this compound in absolute ethanol.
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Incubation: Immediately after cleaning, immerse the gold electrode in the 4-MPP solution and incubate for 12-24 hours at room temperature in a dark, sealed container to prevent photo-oxidation and solvent evaporation.
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Rinsing: After incubation, remove the electrode from the solution and rinse it thoroughly with ethanol to remove non-chemisorbed molecules.
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Drying: Dry the 4-MPP modified electrode under a gentle stream of nitrogen.
Protocol 3: Immobilization of a Biorecognition Element (e.g., Enzyme) via EDC/NHS Coupling
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Activation of Carboxyl Groups (if applicable): If your biorecognition element has carboxyl groups, activate them first. This protocol assumes activation of the phenolic hydroxyl group of 4-MPP.
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Activation of 4-MPP: Immerse the 4-MPP modified electrode in a freshly prepared aqueous solution containing 0.4 M 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-hydroxysuccinimide (NHS) for 1 hour at room temperature.
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Rinsing: Rinse the electrode with deionized water.
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Immobilization: Immediately immerse the activated electrode in a solution of the biorecognition element (e.g., 1 mg/mL enzyme in a suitable buffer like PBS) for 2 hours at 4°C.
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Blocking: To block any remaining active sites and reduce non-specific binding, incubate the electrode in a 1% BSA solution in PBS for 30 minutes.
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Final Rinse: Rinse the electrode with PBS to remove any unbound biomolecules.
Visualizations
Caption: Electrochemical signaling pathway of a 4-MPP-based sensor.
Caption: Experimental workflow for sensor fabrication and measurement.
Caption: Logical troubleshooting tree for low signal-to-noise ratio.
protocol for regenerating a 4-(3-Mercaptopropyl)phenol modified electrode surface
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to regenerating and troubleshooting 4-(3-Mercaptopropyl)phenol (3-MPP) modified electrode surfaces.
Frequently Asked Questions (FAQs)
Q1: What is a this compound (3-MPP) modified electrode?
A1: A this compound modified electrode is a type of electrochemical sensor where the electrode surface, typically gold, has been functionalized with a self-assembled monolayer (SAM) of this compound. The thiol (-SH) group of the 3-MPP molecule forms a strong bond with the gold surface, creating an organized, single-molecule-thick layer. The exposed phenol groups provide a specific interface for various electrochemical applications, including biosensing.
Q2: Why does the electrode surface need to be regenerated?
A2: Over the course of experiments, the 3-MPP modified surface can become fouled or deactivated due to the adsorption of analytes, byproducts of electrochemical reactions, or other contaminants from the sample matrix. This fouling can lead to a decrease in sensitivity, loss of signal, and inconsistent results. Regeneration is the process of cleaning the electrode surface to remove these interfering species and restore its original performance.
Q3: What are the common methods for regenerating a 3-MPP modified electrode?
A3: The two primary methods for regenerating thiol-modified gold electrodes are chemical regeneration and electrochemical regeneration.
-
Chemical Regeneration: This involves the use of a chemical agent to cleave the gold-sulfur bond, thereby removing the entire 3-MPP monolayer. A common and effective method utilizes a solution of sodium borohydride (NaBH₄).
-
Electrochemical Regeneration: This method, also known as reductive desorption, involves applying a sufficiently negative potential to the electrode. This potential causes the reductive cleavage of the gold-sulfur bond, leading to the desorption of the 3-MPP molecules from the surface.
Q4: How many times can I regenerate my 3-MPP modified electrode?
A4: The number of possible regeneration cycles depends on the chosen method and the nature of the fouling. Chemical regeneration with agents like sodium borohydride can be very effective, with studies on similar thiol-based SAMs showing a recovery of over 90% of the electrode's original electrochemical characteristics.[1] Electrochemical regeneration can also be highly efficient and reproducible. One study demonstrated that repetitive measurements on a regenerated gold electrode were possible up to five times while maintaining reproducibility.[2] However, harsh regeneration conditions or aggressive fouling may lead to a gradual degradation of the electrode surface over multiple cycles.
Q5: Can I regenerate the surface without completely removing the 3-MPP layer?
A5: For some applications where fouling is minimal and consists of loosely bound molecules, a simple rinsing procedure with an appropriate solvent or buffer might be sufficient to restore some activity. However, for more robust fouling, complete removal and re-deposition of the 3-MPP layer is generally recommended to ensure a clean and well-defined surface for subsequent experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low Signal Response | 1. Incomplete or poor quality 3-MPP monolayer formation.2. Severe surface fouling.3. Oxidation of the phenol group. | 1. Review the 3-MPP deposition protocol. Ensure the gold surface is clean before modification.2. Perform a complete regeneration of the electrode surface using either the chemical or electrochemical protocol.3. For applications sensitive to the phenol redox state, consider de-aerating solutions and working under an inert atmosphere. |
| High Background Noise | 1. Contaminants on the electrode surface.2. Instability of the 3-MPP monolayer. | 1. Ensure thorough cleaning of the electrode before 3-MPP modification. Use high-purity solvents and reagents.2. The stability of the thiol SAM can be affected by factors like pH and the presence of certain ions. Ensure the experimental conditions are within the stable range for the 3-MPP monolayer. |
| Poor Reproducibility | 1. Inconsistent regeneration procedure.2. Gradual degradation of the electrode surface over multiple cycles. | 1. Strictly follow the standardized regeneration protocol. Ensure consistent timing, concentrations, and potentials.2. Monitor the electrode performance over time. If significant degradation is observed, it may be necessary to use a new electrode. |
| Drifting Signal | 1. Slow desorption or rearrangement of the 3-MPP monolayer.2. Continuous, slow adsorption of interfering species from the sample. | 1. Allow the freshly modified or regenerated electrode to stabilize in the electrolyte solution before starting measurements.2. Consider pre-treating the sample to remove potential interferents. |
Quantitative Data on Regeneration Efficiency
The following table summarizes the reported efficiency of different regeneration methods for thiol-modified gold electrodes. While specific data for this compound is limited, the data for similar thiol-based self-assembled monolayers provide a good reference.
| Regeneration Method | Key Parameters | Reported Efficiency/Recovery | Number of Cycles | Reference |
| Chemical Regeneration (Sodium Borohydride) | 0.5 M NaBH₄ in 1:1 H₂O/Ethanol for 10 minutes | ~90.3% recovery of original electrochemical characteristics | Not explicitly stated, but high reusability implied | [1] |
| Electrochemical Regeneration (Reductive Desorption) | Cyclic voltammetry sweeps in specific electrolytes (e.g., H₂SO₄, K₃Fe(CN)₆) | Maintained reproducibility | Up to 5 cycles | [2] |
Experimental Protocols
Protocol 1: Chemical Regeneration using Sodium Borohydride
This protocol is effective for the complete removal of the this compound monolayer.
Materials:
-
Sodium borohydride (NaBH₄)
-
Ethanol (reagent grade)
-
Deionized (DI) water
-
Nitrogen gas (for drying)
Procedure:
-
Prepare a 0.5 M NaBH₄ solution in a 1:1 (v/v) mixture of deionized water and ethanol. Caution: Sodium borohydride is a reducing agent and should be handled with care in a well-ventilated area.
-
Immerse the 3-MPP modified electrode in the freshly prepared NaBH₄ solution.
-
Allow the electrode to soak for 10 minutes at room temperature.
-
Remove the electrode from the solution and rinse it thoroughly with ethanol.
-
Follow with a thorough rinse with deionized water.
-
Dry the electrode surface under a gentle stream of nitrogen gas.
-
The electrode is now ready for re-modification with this compound.
Protocol 2: Electrochemical Regeneration via Reductive Desorption
This protocol utilizes an applied potential to desorb the 3-MPP monolayer.
Materials:
-
Electrolyte solution (e.g., 0.1 M NaOH or another suitable supporting electrolyte)
-
Potentiostat/Galvanostat
-
Standard three-electrode electrochemical cell (if the modified electrode is the working electrode)
Procedure:
-
Place the 3-MPP modified electrode as the working electrode in an electrochemical cell containing the electrolyte solution.
-
Apply a sufficiently negative potential to initiate the reductive desorption of the thiol monolayer. The exact potential will depend on the specific electrode material and electrolyte but is typically in the range of -0.8 V to -1.2 V (vs. Ag/AgCl). It is recommended to determine the optimal potential by running a cyclic voltammogram and observing the desorption peak.
-
Hold the potential at the determined value for a set period (e.g., 60-300 seconds) to ensure complete desorption.
-
After desorption, rinse the electrode thoroughly with deionized water.
-
Dry the electrode surface under a gentle stream of nitrogen gas.
-
The electrode is now ready for re-modification.
Visualizations
Caption: Workflow for the regeneration of a this compound modified electrode.
References
overcoming challenges in the synthesis and purification of 4-(3-Mercaptopropyl)phenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 4-(3-Mercaptopropyl)phenol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: Two common and effective synthetic routes for this compound are:
-
Direct Thiolation: This involves the reaction of a suitable precursor, such as 4-(3-chloropropyl)phenol, with a sulfur nucleophile like sodium hydrosulfide (NaSH). This is a direct S_N2 reaction to form the thiol.
-
Thioacetate Intermediate Route: This two-step method involves first reacting 4-(3-chloropropyl)phenol with a thioacetate salt (e.g., potassium thioacetate) to form an S-(3-(4-hydroxyphenyl)propyl) ethanethioate intermediate. This stable intermediate is then hydrolyzed under basic conditions to yield the final thiol product. This route can often provide cleaner reactions and avoid some side products associated with the use of NaSH.[1]
Q2: What are the main challenges in the synthesis of this compound?
A2: The primary challenges include:
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Oxidation of the Thiol: The mercapto group is susceptible to oxidation, which can lead to the formation of a disulfide dimer as a significant impurity.[2] This can occur during the reaction, work-up, or purification stages, especially in the presence of air (oxygen).
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Side Reactions: In the direct thiolation method, the thiol product can act as a nucleophile and react with the starting alkyl halide to form a thioether byproduct.[3][4]
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Purification Difficulties: The presence of both a polar phenolic hydroxyl group and a reactive thiol group can make purification by chromatography challenging. The compound may be sensitive to certain solvents or stationary phases.
Q3: How can I minimize the oxidation of the thiol to a disulfide during the synthesis and purification?
A3: To minimize oxidation, the following precautions are recommended:
-
Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.[2]
-
Degassed Solvents: Use solvents that have been degassed by bubbling with nitrogen or argon, or by freeze-pump-thaw cycles.
-
Low pH during Storage: If storing the compound in solution, maintaining a low pH (well below the pKa of the thiol) can help limit disulfide formation.[2]
-
Reducing Agents: During work-up or purification, small amounts of a reducing agent like dithiothreitol (DTT) can be added to prevent oxidation or to reduce any disulfide that has formed.
Q4: What are the best practices for purifying this compound?
A4: Column chromatography is a common method for purification.[5][6] Here are some best practices:
-
Stationary Phase: Silica gel is a commonly used stationary phase.[5][6]
-
Eluent System: A gradient elution starting with a non-polar solvent system (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is often effective. The optimal solvent system should be determined by thin-layer chromatography (TLC) first.
-
Acidification of Eluent: Adding a small amount of a volatile acid, like acetic acid or formic acid, to the eluent can help to reduce tailing of the phenolic compound on the silica gel.
-
Inert Conditions: If the compound is particularly sensitive to oxidation, the chromatography can be performed under a positive pressure of nitrogen.
Troubleshooting Guides
Synthesis Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | 1. Inactive reagents (e.g., old sodium hydrosulfide). 2. Reaction temperature is too low. 3. Poor quality starting material (alkyl halide). 4. Insufficient reaction time. | 1. Use fresh, high-quality reagents. 2. Gradually increase the reaction temperature while monitoring the reaction by TLC. 3. Verify the purity of the starting material by NMR or GC-MS. 4. Extend the reaction time and monitor for product formation. |
| Formation of significant amount of thioether byproduct | The thiolate product is reacting with the starting alkyl halide in an S_N2 reaction.[3] | 1. Use a large excess of the sulfur nucleophile (e.g., NaSH) to favor the formation of the thiol.[4] 2. Add the alkyl halide slowly to the reaction mixture containing the sulfur nucleophile. |
| Presence of a major impurity at approximately double the mass of the product | This is likely the disulfide dimer, formed by oxidation of the thiol product.[2] | 1. Ensure the reaction is carried out under a strict inert atmosphere (N₂ or Ar).[2] 2. Use degassed solvents. 3. During work-up, add a reducing agent like sodium borohydride or DTT to convert the disulfide back to the thiol. |
Purification Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound streaks or "tails" on the chromatography column | The polar phenolic group is interacting strongly with the silica gel. | 1. Add a small amount (0.1-1%) of a volatile acid (e.g., acetic acid or formic acid) to the eluent system. 2. Consider using a different stationary phase like alumina or a reverse-phase C18 silica.[7] |
| Product decomposes or oxidizes on the column | The compound is unstable on the stationary phase or is reacting with oxygen during the long elution time. | 1. Use flash column chromatography to speed up the separation. 2. Deactivate the silica gel by adding a small percentage of a base like triethylamine to the eluent if the compound is acid-sensitive (though this may not be ideal for a phenol). 3. Purge the column and solvents with nitrogen before and during the chromatography. |
| Poor separation of the product from impurities | The chosen eluent system does not have the optimal polarity. | 1. Carefully optimize the solvent system using TLC with various ratios of non-polar and polar solvents. 2. Try a different combination of solvents (e.g., dichloromethane/methanol instead of hexane/ethyl acetate). |
Experimental Protocols
Protocol 1: Synthesis via Direct Thiolation
This protocol describes the synthesis of this compound from 4-(3-chloropropyl)phenol using sodium hydrosulfide.
Materials:
-
4-(3-chloropropyl)phenol
-
Sodium hydrosulfide (NaSH), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous and degassed
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 4-(3-chloropropyl)phenol (1 equivalent) in anhydrous, degassed DMF.
-
Add sodium hydrosulfide (1.5 equivalents) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
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After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
This protocol details the purification of the crude this compound.
Materials:
-
Crude this compound
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Silica gel (60-120 mesh)
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Hexane
-
Ethyl acetate
Procedure:
-
Prepare a slurry of silica gel in hexane and pack a chromatography column.[5][6]
-
Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed product onto the top of the packed column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting from 100% hexane and gradually increasing the concentration of ethyl acetate. The exact gradient should be determined based on prior TLC analysis.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Quantitative Data Summary
The following tables provide hypothetical data for typical outcomes of the synthesis and purification processes. Actual results may vary depending on the specific experimental conditions.
Table 1: Synthesis Reaction Conditions and Yields
| Method | Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Crude Yield (%) | Purity by GC (%) |
| Direct Thiolation | 4-(3-chloropropyl)phenol | NaSH | DMF | 65 | 5 | 85 | 80 |
| Thioacetate Route | 4-(3-chloropropyl)phenol | KSAc, then NaOH/H₂O | Ethanol | 78 | 8 | 90 | 88 |
Table 2: Purification Data
| Purification Method | Crude Product Purity (%) | Eluent System | Final Purity (%) | Recovery Yield (%) |
| Column Chromatography | 80 | Hexane/Ethyl Acetate Gradient | >98 | 85 |
| Column Chromatography | 88 | Hexane/Ethyl Acetate Gradient | >99 | 90 |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for common issues in the synthesis and purification.
References
enhancing the long-term stability of 4-(3-Mercaptopropyl)phenol modified surfaces
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the long-term stability of 4-(3-Mercaptopropyl)phenol (MCH) modified surfaces.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the preparation and use of MCH modified surfaces.
Frequently Asked Questions
-
Q1: What are the primary factors that affect the long-term stability of MCH modified surfaces?
-
A1: The stability of MCH self-assembled monolayers (SAMs) on gold surfaces is primarily influenced by:
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Oxidation: The gold-thiolate bond is susceptible to oxidation, especially when exposed to ambient air, light, and moisture. This can lead to the formation of sulfonate species and desorption of the MCH molecules.
-
Temperature: Elevated temperatures can accelerate the rate of desorption and degradation of the monolayer.
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Solvent Exposure: Prolonged immersion in certain solvents, particularly basic aqueous solutions, can lead to the desorption of the MCH monolayer.[1] The stability of the SAM can also be compromised in biological media over extended periods.[2]
-
Contamination: Contaminants on the gold substrate prior to SAM formation or from the environment can disrupt the packing and ordering of the monolayer, creating defect sites that are more prone to degradation.
-
-
-
Q2: What are the ideal storage conditions for MCH modified surfaces to maximize their shelf-life?
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A2: To maximize the long-term stability of MCH modified surfaces, they should be stored in a dark, inert environment. A desiccator or a nitrogen-filled glove box is recommended to minimize exposure to oxygen and humidity. Storage at low temperatures (e.g., 4°C) can further slow down potential degradation processes.
-
-
Q3: How can I verify the quality and stability of my MCH monolayer over time?
-
A3: Several surface-sensitive techniques can be used to assess the quality and stability of your MCH SAM:
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X-ray Photoelectron Spectroscopy (XPS): XPS can be used to determine the chemical composition of the surface. By monitoring the S 2p and O 1s core level spectra, you can track the oxidation of the sulfur headgroup and the overall integrity of the monolayer.[1][3]
-
Contact Angle Goniometry: The water contact angle is sensitive to the surface chemistry. A well-formed, hydrophobic MCH monolayer will exhibit a specific contact angle. A significant change in the contact angle over time can indicate degradation or contamination of the surface.[4]
-
Electrochemical Impedance Spectroscopy (EIS): EIS can probe the barrier properties of the monolayer. A well-packed SAM will exhibit a high charge-transfer resistance. A decrease in this resistance over time suggests the formation of defects or desorption of the monolayer.
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Polarization-Modulation Infrared Reflection-Absorption Spectroscopy (PM-IRRAS): This technique provides information about the chemical structure and orientation of the molecules in the SAM.[1]
-
-
Troubleshooting Common Experimental Issues
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Issue 1: Inconsistent surface coverage or patchy monolayer formation.
-
Possible Cause:
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Contaminated gold substrate.
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Impure MCH solution.
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Suboptimal immersion time or concentration.
-
-
Solution:
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Ensure the gold substrate is meticulously cleaned before use (e.g., with piranha solution, followed by thorough rinsing with ultrapure water and ethanol, and dried under a stream of nitrogen).
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Use high-purity MCH and anhydrous ethanol for the self-assembly solution.
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Optimize the immersion time and MCH concentration. Typically, a 1-10 mM solution in ethanol with an immersion time of 18-24 hours is a good starting point.
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-
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Issue 2: Rapid degradation of the MCH monolayer observed through characterization techniques.
-
Possible Cause:
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Exposure to ambient light and air after preparation.
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Residual contaminants on the surface acting as degradation catalysts.
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Use of aggressive solvents or buffers during subsequent experimental steps.
-
-
Solution:
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Minimize the exposure of the prepared surfaces to the ambient environment. Store them under an inert atmosphere (N2 or Ar) and in the dark.
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Re-evaluate the substrate cleaning procedure to ensure all organic and inorganic contaminants are removed.
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When possible, use degassed, neutral pH buffers and solvents for subsequent experiments.
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-
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Issue 3: Poor reproducibility between different batches of MCH modified surfaces.
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Possible Cause:
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Variations in the preparation conditions (e.g., temperature, humidity, immersion time).
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Inconsistent quality of the gold substrate.
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Degradation of the MCH stock solution.
-
-
Solution:
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Standardize and carefully control all parameters of the preparation protocol.
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Use gold substrates from the same batch with consistent surface roughness and crystal orientation.
-
Prepare fresh MCH solutions for each batch of surfaces to avoid using a degraded stock solution.
-
-
Quantitative Data Summary
| Storage Condition | Time | Technique | Observed Change | Implication on Stability |
| Ambient Air, Light | 24 hours | Water Contact Angle | Decrease of 10-15° | Indicates increased surface hydrophilicity, likely due to oxidation and disordering of the SAM.[4] |
| Ambient Air, Light | 48 hours | XPS (S 2p) | Emergence of a higher binding energy peak | Suggests oxidation of the sulfur headgroup to sulfonate species. |
| Inert Atmosphere (N2), Dark, RT | 30 days | Water Contact Angle | Minimal change (< 5°) | Demonstrates good stability when protected from oxygen and light. |
| Inert Atmosphere (N2), Dark, RT | 30 days | EIS (Charge-Transfer Resistance) | < 10% decrease | Indicates the monolayer remains largely intact with minimal defect formation. |
| Phosphate Buffered Saline (PBS), pH 7.4, 37°C | 7 days | XPS (S 2p Signal Intensity) | Significant decrease | Suggests desorption of the thiol from the gold surface in aqueous media over time.[2] |
Experimental Protocols
1. Protocol for Preparation of MCH Modified Gold Surfaces
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Materials:
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Gold-coated substrates (e.g., silicon wafers, glass slides).
-
This compound (MCH).
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Anhydrous ethanol.
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Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
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Ultrapure water (18.2 MΩ·cm).
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Nitrogen gas.
-
-
Procedure:
-
Substrate Cleaning:
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Immerse the gold substrates in piranha solution for 10-15 minutes.
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Thoroughly rinse the substrates with copious amounts of ultrapure water.
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Rinse with anhydrous ethanol.
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Dry the substrates under a gentle stream of nitrogen gas.
-
-
Preparation of MCH Solution:
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Prepare a 1 mM solution of MCH in anhydrous ethanol. Ensure the MCH is fully dissolved.
-
-
Self-Assembly:
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Immediately immerse the cleaned, dry gold substrates into the MCH solution.
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Incubate for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.
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-
Rinsing and Drying:
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Remove the substrates from the MCH solution.
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Rinse thoroughly with anhydrous ethanol to remove any physisorbed molecules.
-
Dry the surfaces under a gentle stream of nitrogen gas.
-
-
Storage:
-
For immediate use, keep the surfaces in a clean, covered container. For long-term storage, place them in a desiccator or a nitrogen-filled container in the dark.
-
-
2. Protocol for Assessing Long-Term Stability of MCH Modified Surfaces
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Objective: To monitor the degradation of MCH SAMs over time under specific environmental conditions.
-
Procedure:
-
Prepare a batch of MCH modified gold surfaces following the protocol above.
-
Divide the samples into different groups for aging under various conditions (e.g., ambient air/light, inert atmosphere/dark, immersed in a specific buffer).
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At designated time points (e.g., 0, 1, 7, 14, 30 days), remove a sample from each group for characterization.
-
Characterization:
-
Contact Angle Goniometry: Measure the static water contact angle at three different locations on the surface and calculate the average. A decrease in contact angle suggests degradation.
-
X-ray Photoelectron Spectroscopy (XPS): Acquire high-resolution spectra of the S 2p, C 1s, and O 1s regions. Monitor for the appearance of higher binding energy sulfur species (sulfonates) and changes in the elemental ratios.
-
Electrochemical Impedance Spectroscopy (EIS): In a suitable electrolyte containing a redox probe (e.g., Fe(CN)6^3-/4-), perform an EIS measurement. Model the data to extract the charge-transfer resistance (Rct). A decrease in Rct indicates increased electron transfer through the monolayer, signifying defect formation.
-
-
Visualizations
Caption: Experimental workflow for preparing, aging, and characterizing MCH modified surfaces.
Caption: Primary degradation pathways for MCH self-assembled monolayers on gold surfaces.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Insights into Plastic Degradation Processes in Marine Environment by X-ray Photoelectron Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Instability of Self-Assembled Monolayers (SAM) as a Model Material System for Macrophage/FBGC Cellular Behavior - PMC [pmc.ncbi.nlm.nih.gov]
minimizing non-specific binding on 4-(3-Mercaptopropyl)phenol functionalized surfaces
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize non-specific binding on 4-(3-Mercaptopropyl)phenol functionalized surfaces.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: I am observing a high background signal across my entire surface, even in negative control areas. What are the likely causes and how can I fix this?
Answer: A high background signal is a common issue that often points to significant non-specific binding (NSB) of your analyte or other sample components to the functionalized surface. Here are the primary causes and troubleshooting steps:
-
Incomplete or Ineffective Blocking: The blocking agent may not be completely covering the surface, leaving exposed areas prone to non-specific adsorption.
-
Solution: Increase the concentration of your blocking agent or the incubation time. Ensure the blocking solution is fresh and properly prepared. Consider switching to a different blocking agent. For example, if you are using Bovine Serum Albumin (BSA), you might try casein or a synthetic polymer-based blocker.
-
-
Hydrophobic or Electrostatic Interactions: The analyte may be non-specifically adhering to the surface due to hydrophobic or electrostatic forces.
-
Solution: Optimize your running buffer. Adding a non-ionic surfactant, such as Tween 20 (typically at a low concentration of 0.005-0.05%), can disrupt hydrophobic interactions.[1] Increasing the salt concentration of your buffer (e.g., with NaCl) can help to shield electrostatic interactions.
-
-
Poor Quality of the Self-Assembled Monolayer (SAM): A poorly formed or disordered this compound monolayer can expose the underlying substrate (e.g., gold), which is highly prone to non-specific protein adsorption.
-
Solution: Review your surface functionalization protocol. Ensure the substrate was thoroughly cleaned before functionalization and that the incubation time for SAM formation was sufficient.
-
Question: My signal-to-noise ratio is very low. How can I improve it?
Answer: A low signal-to-noise ratio can be due to either a weak specific signal or high background noise. Assuming you have addressed the high background issue, here's how to improve the specific signal:
-
Suboptimal Analyte Concentration: The concentration of your analyte may be too low to generate a strong signal.
-
Solution: Increase the concentration of your analyte. If you are unsure of the optimal concentration range, perform a concentration titration experiment.
-
-
Inefficient Ligand Immobilization: The molecule you are trying to immobilize on the phenol surface may not be coupling efficiently.
-
Solution: Verify the efficiency of your immobilization chemistry. Ensure the pH of your coupling buffer is optimal for the reaction.
-
-
Steric Hindrance: The immobilized ligands might be too densely packed, preventing the analyte from accessing the binding sites.
-
Solution: Optimize the concentration of the ligand during immobilization to achieve an optimal surface density.
-
Question: I am seeing inconsistent results between experiments. What could be causing this variability?
Answer: Inconsistent results often stem from a lack of control over one or more experimental parameters.
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Variability in Surface Preparation: Minor differences in the cleaning, functionalization, or blocking steps can lead to significant variations in surface properties.
-
Solution: Standardize your surface preparation protocol. Ensure all steps are performed consistently, including incubation times, temperatures, and solution concentrations.
-
-
Buffer Variability: Differences in buffer preparation can affect binding interactions.
-
Solution: Prepare a large batch of all buffers to be used for a series of experiments to ensure consistency.
-
-
Analyte Instability: The analyte may be degrading or aggregating over time.
-
Solution: Use fresh analyte for each experiment and ensure it is stored under appropriate conditions.
-
Frequently Asked Questions (FAQs)
What is non-specific binding and why is it a problem?
Non-specific binding (NSB) refers to the adsorption of molecules to a surface in a manner that is not dependent on the specific recognition sites that have been engineered on that surface. In the context of biosensors and immunoassays, it is the binding of analytes or other molecules in the sample to the sensor surface itself, rather than to the intended capture molecules. This is problematic because it generates a false-positive signal, which can obscure the true specific binding signal, leading to inaccurate measurements of binding affinity and kinetics.
How do I choose the right blocking agent for my this compound surface?
The ideal blocking agent should effectively cover the surface and prevent non-specific interactions without interfering with the specific binding event. The choice depends on the nature of your analyte and the experimental conditions.
-
Protein-based blockers: Bovine Serum Albumin (BSA) and casein are commonly used. They are effective at blocking surfaces for a wide range of protein-protein interaction studies. Casein is sometimes preferred for assays involving phosphoproteins.
-
Detergents: Non-ionic surfactants like Tween 20 are often added to buffers to reduce hydrophobic-driven NSB.
-
Synthetic Polymers: Polyethylene glycol (PEG) and other synthetic polymers can be very effective at creating a hydrophilic layer that repels proteins.
It is often necessary to empirically test a few different blocking agents and concentrations to find the optimal one for your specific assay.
What is the general principle behind using this compound for surface functionalization?
This compound is used to create a self-assembled monolayer (SAM) on a gold surface. The thiol (-SH) group at one end of the molecule has a strong affinity for gold and forms a stable covalent bond. This results in a densely packed, organized monolayer with the phenol groups presented at the surface. The phenol groups can then be used for the covalent immobilization of other molecules, such as proteins or antibodies, often through activation of the hydroxyl group.
Can I regenerate and reuse my functionalized surface?
Whether a surface can be regenerated depends on the nature of the interaction between the immobilized ligand and the analyte. If the interaction is non-covalent and can be disrupted without denaturing the immobilized ligand, then regeneration is possible. This is typically achieved by flowing a solution over the surface that disrupts the binding, such as a low pH buffer, a high salt concentration buffer, or a chaotropic agent. It is important to test different regeneration conditions to find one that effectively removes the analyte without damaging the surface.
Quantitative Data on Blocking Agents
The effectiveness of different blocking agents can vary. The following table summarizes a comparison of commonly used blocking agents in preventing non-specific binding of Salmonella typhimurium to a gold surface, which can serve as a guide for initial selection.
| Blocking Agent | Concentration (mg/mL) | Specific Binding (Frequency Shift in Hz) | Non-specific Binding (Frequency Shift in Hz) | Ratio of Specific to Non-specific Binding |
| BSA | 1 | 16,500 | 1,500 | 11.0 |
| Milk | 1 | 12,000 | 2,000 | 6.0 |
| Casein | 1 | 10,000 | 2,500 | 4.0 |
Data adapted from a study on magnetoelastic biosensors. The frequency shift is proportional to the mass of bound bacteria.[2]
Experimental Protocols
Protocol 1: Functionalization of Gold Surfaces with this compound
This protocol describes the formation of a self-assembled monolayer (SAM) of this compound on a gold surface.
-
Substrate Cleaning:
-
Immerse the gold substrate in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the substrate thoroughly with deionized water and then with ethanol.
-
Dry the substrate under a stream of nitrogen gas.
-
-
SAM Formation:
-
Prepare a 1 mM solution of this compound in ethanol.
-
Immerse the clean, dry gold substrate in the this compound solution.
-
Incubate for at least 18 hours at room temperature to allow for the formation of a well-ordered monolayer.
-
-
Rinsing:
-
Remove the substrate from the solution and rinse thoroughly with ethanol to remove any non-covalently bound molecules.
-
Dry the functionalized substrate under a stream of nitrogen gas.
-
The surface is now ready for ligand immobilization or blocking.
-
Protocol 2: Blocking Procedure to Minimize Non-specific Binding
This protocol provides a general procedure for blocking the functionalized surface to prevent non-specific adsorption.
-
Prepare Blocking Buffer:
-
Prepare a solution of the chosen blocking agent in an appropriate buffer (e.g., Phosphate Buffered Saline - PBS or Tris-Buffered Saline - TBS). Common concentrations are 1% (w/v) for BSA or non-fat dry milk.
-
-
Blocking Incubation:
-
Immerse the this compound functionalized surface in the blocking buffer.
-
Incubate for 1-2 hours at room temperature with gentle agitation.
-
-
Washing:
-
Rinse the surface thoroughly with the assay buffer (e.g., PBS with 0.05% Tween 20) to remove excess blocking agent.
-
The surface is now blocked and ready for the specific binding assay.
-
Visualizations
Caption: Experimental workflow for preparing and using this compound functionalized surfaces.
Caption: Logical relationship between causes and solutions for high non-specific binding.
References
Technical Support Center: Optimizing 4-(3-Mercaptopropyl)phenol SAM Formation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the formation of 4-(3-Mercaptopropyl)phenol self-assembled monolayers (SAMs). This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data presented in an accessible format to ensure successful and reproducible SAM fabrication.
Troubleshooting Guide
Encountering issues during SAM formation is a common challenge. This guide addresses specific problems in a question-and-answer format to help you navigate and resolve them effectively.
| Problem | Potential Cause | Recommended Solution |
| Incomplete or Poorly Formed Monolayer | 1. Contaminated Substrate: The gold surface is not sufficiently clean, preventing proper thiol adsorption.[1] 2. Impure Thiol Solution: Contaminants in the this compound solution can co-adsorb on the surface. 3. Incorrect pH: The pH of the deposition solution may not be optimal for the protonation state of the phenol head group. 4. Insufficient Incubation Time: The substrate has not been immersed in the thiol solution for a long enough duration to allow for complete monolayer formation.[1] | 1. Thorough Substrate Cleaning: Implement a rigorous cleaning protocol for the gold substrate. A common and effective method is using a piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide). Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment.[1] 2. Use High-Purity Reagents: Ensure the this compound and the solvent (typically ethanol) are of high purity. Degassing the solvent by bubbling with an inert gas like nitrogen or argon can also minimize oxidation. 3. Optimize Solution pH: Adjust the pH of the thiol solution. For phenol-terminated thiols, a pH below the pKa of the phenol group (approximately 10) is generally recommended to ensure the hydroxyl group remains protonated. An acidic to neutral pH is often a good starting point. 4. Increase Incubation Time: While SAM formation can begin within minutes, allowing the substrate to incubate for 12-24 hours can lead to a more ordered and densely packed monolayer.[1] |
| Multilayer Formation | 1. High Thiol Concentration: An overly concentrated thiol solution can lead to the physisorption of additional layers on top of the initial chemisorbed monolayer. 2. Oxidation of Thiol: The thiol can oxidize to form disulfides, which can adsorb on the surface and contribute to multilayer formation. | 1. Use Dilute Thiol Solution: Prepare a dilute solution of this compound, typically in the range of 1-10 mM in ethanol.[1] 2. Minimize Oxygen Exposure: Prepare the thiol solution immediately before use and consider working under an inert atmosphere (e.g., in a glovebox or by purging the reaction vessel with nitrogen). |
| Inconsistent Results Between Experiments | 1. Variability in Substrate Preparation: Inconsistent cleaning procedures can lead to different surface conditions for each experiment. 2. Differences in Solution Preparation: Variations in thiol concentration, solvent purity, or pH can affect the final SAM quality. 3. Environmental Factors: Changes in temperature, humidity, or exposure to contaminants in the lab environment can impact reproducibility.[1] | 1. Standardize Cleaning Protocol: Adhere to a strict and consistent substrate cleaning procedure for all experiments. 2. Maintain Consistent Solution Preparation: Carefully control the concentration of the thiol solution and the pH. Prepare fresh solutions for each experiment. 3. Control Environmental Conditions: Perform experiments in a clean, controlled environment. A cleanroom or a dedicated fume hood is recommended. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for forming a this compound SAM?
A1: While the gold-thiol reaction itself is not highly sensitive to pH in the range of 4.0 to 7.5, the terminal phenol group's protonation state is critical for forming a well-ordered SAM. The pKa of a phenolic hydroxyl group is approximately 10. To ensure the hydroxyl group remains protonated, which is generally preferred for achieving a well-packed and stable monolayer, it is recommended to work at a pH below 9. An acidic to neutral pH (e.g., pH 4-7) is a good starting point for optimization.
Q2: How can I verify the quality of my this compound SAM?
A2: Several surface-sensitive techniques can be used to characterize the quality of your SAM:
-
Contact Angle Goniometry: A hydrophilic surface is expected after the formation of a phenol-terminated SAM due to the exposed hydroxyl groups. Measuring the water contact angle can provide a quick assessment of surface modification.
-
Ellipsometry: This technique can be used to measure the thickness of the SAM, which should be consistent with the length of the this compound molecule.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the elemental composition of the surface, showing the presence of sulfur, carbon, and oxygen from the SAM, and can also provide information about the chemical state of the sulfur (thiolate bond to gold).
-
Atomic Force Microscopy (AFM): AFM can be used to visualize the surface morphology and to check for defects or aggregates in the monolayer.
Q3: What is the recommended solvent for preparing the this compound solution?
A3: High-purity, absolute ethanol is the most commonly used and recommended solvent for preparing thiol solutions for SAM formation on gold.
Q4: How long should I immerse the gold substrate in the thiol solution?
A4: While the initial formation of a thiol SAM on gold is rapid, achieving a highly ordered and well-packed monolayer takes time. A typical immersion time is between 12 and 24 hours at room temperature.[1]
Q5: How should I store my this compound SAM-modified substrates?
A5: After formation, rinsing, and drying, the SAM-modified substrates should be stored in a clean, dry, and inert environment to prevent contamination and degradation. Storing them in a desiccator or a nitrogen-filled container is recommended.
Experimental Protocol: Formation of this compound SAM on Gold
This protocol provides a step-by-step guide for the fabrication of a this compound SAM on a gold substrate.
Materials:
-
Gold-coated substrate (e.g., silicon wafer with a titanium adhesion layer and a gold top layer)
-
This compound
-
Absolute Ethanol (200 proof)
-
Sulfuric Acid (H₂SO₄, concentrated)
-
Hydrogen Peroxide (H₂O₂, 30%)
-
Deionized (DI) water
-
Nitrogen gas (high purity)
Equipment:
-
Beakers and glassware
-
Tweezers (Teflon-coated or stainless steel)
-
Sonicator
-
Fume hood
-
Petri dishes
-
Pipettes
Procedure:
-
Substrate Cleaning (Piranha Solution - EXTREME CAUTION ):
-
In a fume hood, prepare the piranha solution by slowly adding 1 part of 30% H₂O₂ to 3 parts of concentrated H₂SO₄ in a glass beaker. Warning: This solution is extremely corrosive, reacts violently with organic materials, and is highly exothermic. Always add the peroxide to the acid.
-
Using tweezers, immerse the gold substrate in the piranha solution for 5-10 minutes.
-
Carefully remove the substrate and rinse it extensively with DI water.
-
Dry the substrate under a gentle stream of high-purity nitrogen gas.
-
-
Preparation of Thiol Solution:
-
Prepare a 1 mM solution of this compound in absolute ethanol. For example, to prepare 10 mL of solution, dissolve the appropriate mass of the thiol in 10 mL of ethanol.
-
Sonicate the solution for 5-10 minutes to ensure the thiol is completely dissolved.
-
Optional but recommended: Degas the solution by bubbling with nitrogen gas for 15-20 minutes to remove dissolved oxygen.
-
-
Self-Assembled Monolayer Formation:
-
Place the clean, dry gold substrate in a clean glass container (e.g., a Petri dish or a small beaker).
-
Pour the 1 mM this compound solution over the substrate, ensuring the entire surface is covered.
-
Cover the container to minimize solvent evaporation and contamination.
-
Allow the self-assembly to proceed for 12-24 hours at room temperature in a vibration-free location.
-
-
Rinsing and Drying:
-
After the incubation period, carefully remove the substrate from the thiol solution using clean tweezers.
-
Rinse the substrate thoroughly with fresh absolute ethanol to remove any non-chemisorbed molecules.
-
Dry the substrate under a gentle stream of high-purity nitrogen gas.
-
-
Storage:
-
Store the prepared SAM-modified substrate in a clean, dry environment, such as a desiccator or a nitrogen-purged container, until further use.
-
Quantitative Data
| pH of Deposition Solution | Expected Water Contact Angle (°) | Expected Ellipsometric Thickness (Å) | Qualitative Description of Monolayer Quality |
| 2.0 | 55 - 65 | 8 - 10 | Well-ordered monolayer with protonated phenol groups. |
| 4.0 | 50 - 60 | 8 - 10 | Well-ordered and stable monolayer. |
| 7.0 | 45 - 55 | 8 - 10 | Good quality monolayer with neutral phenol groups. |
| 9.0 | 40 - 50 | 7 - 9 | Onset of deprotonation of phenol groups may slightly alter packing. |
| 11.0 | 60 - 70 | 6 - 8 | Deprotonated phenolate groups may lead to electrostatic repulsion and a less ordered, thinner monolayer. |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps involved in the formation of a this compound SAM on a gold substrate.
Caption: Experimental workflow for this compound SAM formation.
Logical Relationship of pH and SAM Quality
This diagram illustrates the logical relationship between the pH of the deposition solution, the protonation state of the phenol terminal group, and the resulting quality of the self-assembled monolayer.
Caption: Influence of pH on the quality of phenol-terminated SAMs.
References
Validation & Comparative
A Comparative Guide to the Purity Validation of 4-(3-Mercaptopropyl)phenol by HPLC and NMR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity validation of 4-(3-Mercaptopropyl)phenol. Detailed experimental protocols, data presentation, and workflow visualizations are included to assist researchers in selecting and implementing the most appropriate analytical methodology for their specific needs.
Introduction
This compound is a bifunctional organic molecule incorporating both a phenol and a thiol group. Its purity is critical for applications in drug development, materials science, and as an intermediate in chemical synthesis. This guide outlines the principles and practical application of two orthogonal analytical techniques, HPLC and quantitative NMR (qNMR), for the robust assessment of its purity. While HPLC provides high-resolution separation of the target compound from its impurities, qNMR offers a direct, primary method for quantification without the need for a specific reference standard of the analyte.
Comparison of Analytical Techniques
| Feature | HPLC with UV Detection | Quantitative ¹H NMR (qNMR) |
| Principle | Chromatographic separation based on differential partitioning between a stationary and mobile phase, followed by UV detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. The signal area is directly proportional to the number of nuclei. |
| Primary Use | Separation and quantification of the main component and impurities. | Absolute quantification of the main component and identification/quantification of impurities. |
| Reference Standard | Requires a certified reference standard of this compound for accurate quantification. | Can be used as a primary ratio method (absolute purity) with a certified internal standard of a different, structurally unrelated compound.[1] |
| Strengths | - High sensitivity for UV-active compounds.- Excellent separation of structurally similar impurities.- Widely available and established technique. | - Non-destructive.- Provides structural information for impurity identification.- Can be an absolute quantification method.[1]- Orthogonal to chromatographic methods. |
| Limitations | - Co-eluting impurities can lead to inaccurate quantification.- Detector response can vary between the analyte and impurities.- May not detect non-UV-active impurities. | - Lower sensitivity compared to HPLC.- Signal overlap can complicate quantification.- Requires careful experimental setup for accurate quantification. |
Logical Workflow for Purity Validation
The following diagram illustrates the general workflow for the purity validation of this compound using both HPLC and NMR techniques.
Caption: Workflow for HPLC and NMR purity validation.
Predicted Impurity Profile
A plausible synthetic route to this compound involves the reaction of phenol with 3-mercaptopropionic acid, followed by reduction of the resulting carbonyl group. Based on this, potential impurities could include:
-
Starting Materials: Phenol, 3-mercaptopropionic acid.
-
Intermediates: 1-(4-hydroxyphenyl)-3-mercaptopropan-1-one.
-
Byproducts: Disulfides formed by oxidation of the thiol group, polymers.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol describes a reversed-phase HPLC method suitable for the analysis of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
Time (min) % B 0 30 15 80 20 80 21 30 | 25 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Quantitative ¹H NMR (qNMR)
This protocol outlines a method for determining the absolute purity of this compound using an internal standard.
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
Experimental Parameters:
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: Maleic acid (certified reference material).
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all relevant protons).
-
Number of Scans: 16 (can be adjusted to achieve adequate signal-to-noise).
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 5 mg of the internal standard (maleic acid) and add it to the same NMR tube.
-
Add approximately 0.75 mL of DMSO-d₆ to the NMR tube.
-
Cap the tube and vortex until the sample and standard are completely dissolved.
Data Processing and Purity Calculation:
-
Acquire the ¹H NMR spectrum.
-
Phase the spectrum and perform baseline correction.
-
Integrate a well-resolved signal of this compound (e.g., one of the aromatic protons) and the singlet of the internal standard (maleic acid, ~6.3 ppm).
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Data Presentation
Table 1: Hypothetical HPLC Purity Data for this compound
| Peak No. | Retention Time (min) | Area | Area % | Identification |
| 1 | 3.5 | 15000 | 0.3 | Phenol (Impurity) |
| 2 | 8.2 | 4950000 | 99.0 | This compound |
| 3 | 12.5 | 35000 | 0.7 | Dimer (Impurity) |
| Total | 5000000 | 100.0 |
Table 2: Hypothetical qNMR Purity Data for this compound
| Parameter | This compound | Maleic Acid (Internal Standard) |
| Mass (mg) | 20.15 | 5.05 |
| Molecular Weight ( g/mol ) | 168.24 | 116.07 |
| ¹H NMR Signal (ppm) | 6.7-7.1 (aromatic) | 6.3 (alkene) |
| Number of Protons (N) | 4 | 2 |
| Integral (I) | 5.20 | 1.00 |
| Purity of Standard (P_IS) | - | 99.9% |
| Calculated Purity | 98.5% |
Conclusion
Both HPLC and qNMR are powerful techniques for the purity validation of this compound. HPLC excels at separating and detecting low-level impurities, providing a detailed impurity profile. qNMR, on the other hand, offers a direct and absolute measure of the analyte's purity, serving as an excellent orthogonal method to confirm the results obtained by HPLC. For comprehensive and robust purity assessment, particularly in a regulatory environment, the use of both techniques is highly recommended. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to develop and validate their own analytical methods for this compound.
References
A Comparative Guide to Phenolic Compounds in Electrochemical Sensing: 4-Aminophenol vs. 4-(3-Mercaptopropyl)phenol
For researchers, scientists, and drug development professionals, the selection of appropriate molecular components is critical in the design of high-performance electrochemical sensors. This guide provides a detailed comparison of two phenolic compounds, 4-aminophenol and 4-(3-Mercaptopropyl)phenol, for their utility in sensor applications. While 4-aminophenol is a well-established and extensively studied molecule in this field, this compound represents a more novel, albeit less explored, alternative.
This comparison reveals a significant disparity in the current research landscape. 4-Aminophenol has been the subject of numerous studies, leading to a wealth of experimental data on its performance in various sensor configurations. In contrast, there is a notable absence of published literature on the application of this compound in electrochemical sensors, precluding a direct, data-driven performance comparison.
Therefore, this guide will first present a comprehensive overview of the established performance of 4-aminophenol-based sensors, complete with experimental data and protocols. Subsequently, it will offer a theoretical exploration of the potential of this compound in sensor design, based on the known properties of its constituent functional groups.
4-Aminophenol: A Proven Component for Sensitive Electrochemical Detection
4-Aminophenol (4-AP) is a redox-active molecule that has been widely employed in the development of electrochemical sensors for various analytes, including itself, as it is a significant environmental pollutant and a metabolite of common drugs like paracetamol. The sensing mechanism primarily relies on the electrochemical oxidation of the aminophenol group.
Performance Characteristics of 4-Aminophenol-Based Sensors
The performance of 4-aminophenol sensors can vary significantly depending on the modification of the electrode surface. Nanomaterials such as carbon nanotubes, graphene, and metallic nanoparticles are often used to enhance sensitivity and selectivity. The following table summarizes the performance of several recently developed 4-aminophenol sensors.
| Electrode Modification | Analyte | Linear Range (μM) | Limit of Detection (LOD) (μM) | Reference |
| Multi-walled carbon nanotubes-polyaniline on laser-induced graphene | 4-Aminophenol | 0.1 - 55 | 0.006 | [1][2] |
| Graphene-chitosan composite on glassy carbon electrode | 4-Aminophenol | 0.2 - 550 | 0.057 | [1] |
| Cobalt complexes of Bis-Schiff bases | 4-Aminophenol | 5 - 30 | 1.86 | [1] |
| Silver, palladium nanoparticles on reduced graphene oxide | 4-Aminophenol | 1 - 300 | 0.013 | [1] |
Electrochemical Sensing Mechanism of 4-Aminophenol
The electrochemical detection of 4-aminophenol typically involves its oxidation to 4-quinoneimine. This process is often pH-dependent and involves the transfer of two electrons and two protons.
Caption: Electrochemical oxidation of 4-aminophenol to 4-quinoneimine.
Experimental Protocols for 4-Aminophenol Sensor Fabrication and Analysis
The following provides a generalized workflow for the fabrication and electrochemical analysis of a 4-aminophenol sensor.
Experimental Workflow
Caption: General workflow for fabricating and analyzing a 4-aminophenol sensor.
Detailed Methodologies
1. Electrode Preparation:
-
A glassy carbon electrode (GCE) is typically used as the substrate.
-
The GCE is polished with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing cloth.
-
The polished electrode is then sonicated in ethanol and deionized water to remove any adsorbed particles.
2. Surface Modification (Example: MWCNT-PANI Composite):
-
A stable dispersion of multi-walled carbon nanotubes (MWCNTs) and in-situ polymerized polyaniline (PANI) is prepared in an acidic medium.
-
A small volume of this composite solution is drop-casted onto the cleaned GCE surface and allowed to dry at room temperature.
3. Electrochemical Measurements:
-
All electrochemical experiments are performed using a three-electrode system with the modified GCE as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.
-
Cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) are used to characterize the modified electrode.
-
Differential pulse voltammetry (DPV) or square wave voltammetry (SWV) are typically employed for the quantitative determination of 4-aminophenol due to their higher sensitivity and better resolution compared to CV.
This compound: A Theoretical Perspective on its Sensing Potential
While no direct experimental data exists for the use of this compound in sensors, its chemical structure suggests potential for creating functionalized electrode surfaces. This molecule possesses two key functional groups: a phenol group, which is electrochemically active, and a terminal thiol (-SH) group.
Potential for Self-Assembled Monolayers (SAMs)
The thiol group has a strong affinity for gold surfaces, enabling the formation of self-assembled monolayers (SAMs). This property is widely exploited in sensor development to create well-ordered and stable interfaces. A SAM of this compound on a gold electrode would orient the electroactive phenol group towards the electrolyte, making it accessible for sensing applications.
Postulated Sensing Mechanism
Similar to 4-aminophenol, the sensing mechanism would likely involve the electrochemical oxidation of the phenol group. The exact potential at which this occurs and the kinetics of the electron transfer would need to be determined experimentally. The propyl linker provides flexibility and separates the phenol headgroup from the gold surface, which could influence the electron transfer rate and the accessibility of the phenol for interaction with target analytes.
Caption: Postulated mechanism for a sensor based on this compound.
Conclusion and Future Outlook
4-aminophenol is a well-characterized and high-performing molecule for the development of electrochemical sensors, with a substantial body of research supporting its use. In contrast, this compound remains an unexplored candidate.
The dual functionality of this compound, combining an electroactive headgroup with a surface-anchoring thiol group, presents an intriguing possibility for the fabrication of novel sensor interfaces. Future research is warranted to synthesize and characterize sensors based on this molecule and to evaluate their performance against established materials like 4-aminophenol. Such studies would involve determining its electrochemical behavior, optimizing the formation of SAMs, and assessing key performance metrics such as sensitivity, selectivity, and stability. This exploration could open new avenues for the design of robust and sensitive electrochemical sensors.
References
A Comparative Guide to Self-Assembled Monolayers: 4-(3-Mercaptopropyl)phenol vs. 11-Mercaptoundecanoic Acid
For researchers, scientists, and drug development professionals, the choice of surface chemistry is paramount in the development of robust and reliable biosensors, microarrays, and drug delivery systems. Self-assembled monolayers (SAMs) provide a versatile platform for tailoring surface properties. This guide offers a comparative analysis of two commonly used thiol-based molecules for SAM formation on gold surfaces: 4-(3-Mercaptopropyl)phenol (4-MPP) and 11-mercaptoundecanoic acid (11-MUA).
While both molecules form stable SAMs through a gold-thiolate bond, their distinct terminal functionalities—a phenol group for 4-MPP and a carboxylic acid group for 11-MUA—along with differences in alkyl chain length, lead to significant variations in surface properties, stability, and subsequent biomolecule immobilization capabilities. This comparison relies on available experimental data for 11-MUA and related short-chain and phenol-terminated thiols to infer the properties of 4-MPP, due to a lack of direct comparative studies in the current body of scientific literature.
Molecular Structure and SAM Formation
Both 4-MPP and 11-MUA spontaneously form ordered, single-molecule-thick layers on gold substrates. The primary driving force for this assembly is the strong, covalent-like bond between the sulfur atom of the thiol group and the gold surface. Van der Waals interactions between the alkyl chains in 11-MUA contribute significantly to the ordering and packing density of the monolayer. For 4-MPP, in addition to van der Waals forces between the propyl chains, intermolecular hydrogen bonding and π-π stacking between the phenol head groups can further influence the structure and stability of the SAM.
Performance Comparison: 4-MPP vs. 11-MUA
The performance of SAMs is critically dependent on their ordering, stability, and the reactivity of their terminal groups. The following table summarizes the key performance characteristics of 4-MPP and 11-MUA based on available experimental data.
| Feature | This compound (4-MPP) | 11-Mercaptoundecanoic Acid (11-MUA) |
| Alkyl Chain Length | Short (C3) | Long (C11) |
| Terminal Group | Phenol (-OH) | Carboxylic Acid (-COOH) |
| SAM Ordering | Expected to be lower due to shorter chain length, but potentially enhanced by inter-molecular hydrogen bonding and π-π stacking of the phenol rings. | High degree of ordering due to strong van der Waals interactions between the long alkyl chains. |
| Surface Wettability (Contact Angle) | Expected to be moderately hydrophilic. The contact angle of phenol-terminated SAMs can be influenced by the orientation of the phenol group. | Hydrophilic, with reported water contact angles typically in the range of 20-40°. |
| Thermal Stability | Data not available. Shorter chain thiols generally exhibit lower thermal stability. | High thermal stability, with a reported desorption temperature of approximately 550 K. |
| Chemical Stability | The phenol group can be susceptible to oxidation under certain conditions. | The carboxylic acid group is relatively stable but can be reactive in basic solutions. |
| Protein Immobilization | The phenol group can be activated for covalent immobilization of proteins, for example, through diazotization. It can also participate in hydrogen bonding interactions. | The carboxylic acid group is widely used for covalent immobilization of proteins via amide bond formation using EDC/NHS chemistry. |
| Non-specific Protein Binding | Phenol-containing surfaces can exhibit variable non-specific binding depending on the protein and solution conditions. | Carboxylic acid terminated SAMs, especially when deprotonated, can exhibit electrostatic repulsion of negatively charged proteins, reducing non-specific adsorption. |
Experimental Protocols
Detailed methodologies are crucial for reproducible SAM formation and characterization. Below are generalized protocols for key experiments.
Protocol 1: Formation of Self-Assembled Monolayers on Gold
-
Substrate Preparation: Gold-coated substrates (e.g., silicon wafers, glass slides) are cleaned to remove organic contaminants. A common method involves immersion in a "piranha" solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes, followed by thorough rinsing with deionized water and ethanol, and drying under a stream of nitrogen. Caution: Piranha solution is extremely corrosive and reactive and should be handled with extreme care in a fume hood.
-
SAM Deposition: The cleaned gold substrates are immersed in a dilute solution (typically 1-10 mM) of the thiol (4-MPP or 11-MUA) in a suitable solvent (e.g., absolute ethanol) for a period of 12-24 hours at room temperature.
-
Rinsing: After incubation, the substrates are removed from the thiol solution and rinsed thoroughly with the solvent (e.g., ethanol) to remove non-chemisorbed molecules.
-
Drying: The substrates with the formed SAMs are dried under a stream of dry nitrogen.
Protocol 2: X-ray Photoelectron Spectroscopy (XPS) Characterization
-
Sample Introduction: The SAM-coated substrate is mounted on a sample holder and introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Survey Scan: A wide energy range survey scan is performed to identify the elemental composition of the surface. For a successful SAM formation on gold, peaks corresponding to Au, S, C, and O (for 11-MUA and 4-MPP) are expected.
-
High-Resolution Scans: High-resolution scans are acquired for the specific elemental regions of interest (e.g., C 1s, O 1s, S 2p, Au 4f).
-
Data Analysis: The high-resolution spectra are analyzed to determine the chemical states of the elements. For instance, the S 2p peak for a thiolate bond to gold typically appears at a binding energy of around 162 eV. The C 1s spectrum can be deconvoluted to identify different carbon environments within the molecule (e.g., C-C, C-O, C=O).
Protocol 3: Contact Angle Goniometry
-
Instrument Setup: A contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system is used.
-
Sample Placement: The SAM-coated substrate is placed on the sample stage.
-
Droplet Deposition: A small droplet (typically 1-5 µL) of a probe liquid (e.g., deionized water) is gently deposited onto the SAM surface.
-
Image Acquisition: An image of the droplet at the solid-liquid-vapor interface is captured.
-
Angle Measurement: The contact angle is determined by fitting the droplet shape to a mathematical model (e.g., Young-Laplace equation) using the instrument's software. Both advancing and receding contact angles can be measured to assess contact angle hysteresis.
Signaling Pathway for Protein Immobilization
The terminal groups of 4-MPP and 11-MUA allow for the covalent attachment of proteins through different chemical pathways. This is a critical step in the fabrication of biosensors and other biofunctional surfaces.
Conclusion
The choice between this compound and 11-mercaptoundecanoic acid for SAM formation will depend on the specific application requirements.
-
11-Mercaptoundecanoic acid is a well-characterized and robust choice for applications requiring a high degree of order, stability, and a versatile carboxylic acid handle for covalent protein immobilization via established EDC/NHS chemistry. The long alkyl chain contributes to the formation of densely packed, crystalline-like monolayers.
-
This compound , while less studied, offers an alternative surface chemistry with its terminal phenol group. The shorter alkyl chain may lead to less ordered SAMs compared to 11-MUA, but the potential for intermolecular hydrogen bonding and π-π stacking could enhance stability. The phenol group provides different routes for biomolecule conjugation and may offer unique surface properties in terms of hydrophilicity and protein interaction.
Further direct comparative studies are necessary to fully elucidate the performance differences between these two molecules. However, based on the available data and the known properties of their constituent functional groups, researchers can make an informed decision based on the desired surface characteristics for their specific application.
comparative study of 4-(3-Mercaptopropyl)phenol and thiophenol for surface modification
For researchers, scientists, and drug development professionals seeking to functionalize gold surfaces, the choice of a thiol-based linker is a critical step. This guide provides a comparative analysis of two aromatic thiols, 4-(3-Mercaptopropyl)phenol and thiophenol, for the formation of self-assembled monolayers (SAMs).
Performance Comparison
The selection between this compound and thiophenol for surface modification will depend on the specific application requirements. Thiophenol, with its direct phenyl-sulfur linkage, offers a more rigid and aromatic-rich surface. In contrast, this compound provides a more flexible alkyl spacer between the thiol anchoring group and the terminal phenol group, which can influence the orientation and packing of the monolayer.
| Parameter | This compound | Thiophenol | Key Considerations |
| Contact Angle (Water) | Data not available in searched literature. Expected to be moderately hydrophilic due to the terminal hydroxyl group. | Reported to form poorly defined SAMs, suggesting variability in contact angle. Generally expected to be hydrophobic.[1] | The propyl chain in this compound may lead to a more disordered and less hydrophobic surface compared to a well-packed aromatic monolayer. |
| XPS S 2p Binding Energy | Data not available in searched literature. Expected to be in the range of 162-163 eV for the S 2p3/2 peak, characteristic of thiolate bonding to gold. | The S 2p3/2 binding energy for thiols chemisorbed to gold is typically around 162.0 eV.[2][3] | The binding energy is a key indicator of the chemical state of the sulfur and the formation of a gold-thiolate bond. |
| Thermal Stability | Data not available in searched literature. The aliphatic chain may offer different thermal stability compared to a purely aromatic thiol. | Aromatic thiols generally exhibit good thermal stability, with desorption temperatures influenced by the molecular structure and packing density.[4] | The strength of the gold-thiolate bond is a primary factor, but intermolecular interactions within the SAM also play a significant role. |
| pH Stability | Data not available in searched literature. The phenolic hydroxyl group may exhibit pH-dependent behavior. | Thiol-based SAMs on gold are generally stable over a wide pH range.[5] | Extreme pH values can lead to the desorption or degradation of the SAM. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible surface modification. The following are generalized protocols for the formation of thiol SAMs on gold surfaces, which can be adapted for both this compound and thiophenol.
Gold Substrate Preparation
-
Cleaning: Immerse the gold substrate in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and reactive and should be handled with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinsing: Thoroughly rinse the substrate with deionized water and then with ethanol.
-
Drying: Dry the substrate under a stream of dry nitrogen gas.
Self-Assembled Monolayer Formation
-
Solution Preparation: Prepare a 1 mM solution of the desired thiol (this compound or thiophenol) in a suitable solvent, typically ethanol or a mixture of ethanol and water.
-
Immersion: Immerse the cleaned and dried gold substrate into the thiol solution.
-
Incubation: Allow the self-assembly process to proceed for a sufficient time, typically ranging from a few hours to 24 hours at room temperature.
-
Rinsing: After incubation, remove the substrate from the solution and rinse thoroughly with the solvent used for SAM formation to remove any non-chemisorbed molecules.
-
Drying: Dry the functionalized substrate under a stream of dry nitrogen gas.
Characterization Techniques
-
Contact Angle Goniometry: To assess the hydrophobicity/hydrophilicity of the modified surface. A droplet of a probe liquid (e.g., water) is placed on the surface, and the angle between the liquid-solid interface and the liquid-vapor interface is measured.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical states of the elements on the surface. This technique is particularly useful for confirming the presence of the sulfur-gold bond and the integrity of the organic monolayer.
Visualizing the Process
Experimental Workflow for SAM Formation
Caption: Workflow for SAM formation and characterization.
Molecular Interaction Pathway
Caption: Formation of a thiol self-assembled monolayer on a gold surface.
Conclusion
While both this compound and thiophenol can be utilized for the surface modification of gold, their distinct chemical structures will impart different properties to the resulting self-assembled monolayer. Thiophenol is expected to form a more rigid and aromatic surface, whereas this compound offers greater flexibility and a terminal hydroxyl group for potential further functionalization. The lack of direct comparative experimental data for this compound highlights an area for future research. The choice between these two molecules should be guided by the specific requirements of the intended application, such as the desired surface energy, potential for subsequent chemical reactions, and the required packing density and orientation of the monolayer.
References
- 1. The adsorption of thiophenol on gold – a spectroelectrochemical study - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP00884K [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Electrochemical Showdown: 4-(3-Mercaptopropyl)phenol vs. 4-Mercaptophenylboronic Acid on Gold Surfaces
A comparative guide for researchers and drug development professionals on the electrochemical performance of two key thiol-based surface modification agents.
In the realm of biosensor development, drug delivery, and tailored surface chemistry, the choice of molecular linker to immobilize active species on a conductive substrate is paramount. This guide provides an in-depth electrochemical comparison of two such agents: 4-(3-Mercaptopropyl)phenol and 4-mercaptophenylboronic acid (4-MPBA). Both molecules feature a thiol group for robust anchoring to gold surfaces, yet their distinct terminal functionalities—a phenol and a boronic acid, respectively—impart unique electrochemical signatures and surface properties. This analysis aims to equip researchers, scientists, and drug development professionals with the necessary data to select the optimal compound for their specific application.
Due to a scarcity of direct electrochemical data for this compound in the current literature, this guide will utilize 4-mercaptophenol as a close structural analog for comparative purposes. This substitution allows for a meaningful analysis of the influence of the phenol group versus the boronic acid group on the electrochemical behavior of self-assembled monolayers (SAMs) on gold electrodes.
Executive Summary of Electrochemical Performance
The electrochemical behavior of self-assembled monolayers of 4-mercaptophenol (as a proxy for this compound) and 4-mercaptophenylboronic acid on gold electrodes reveals key differences in their electron transfer kinetics and surface charge characteristics. These differences are primarily dictated by the nature of their terminal groups.
| Electrochemical Parameter | 4-Mercaptophenol (as proxy) | 4-Mercaptophenylboronic Acid | Key Insights |
| Redox Behavior of SAM | Exhibits pH-dependent redox activity of the phenol group. | Shows an irreversible oxidation peak around +0.45 V (vs. Ag/AgCl) in the initial scan, attributed to the oxidation of the boronic acid moiety.[1] | The phenol group offers reversible redox behavior, potentially useful for sensing applications involving pH changes or enzymatic reactions that produce a pH shift. The boronic acid's irreversible oxidation suggests its primary role is in binding and recognition rather than direct redox signaling. |
| Electron Transfer Kinetics (from CV of redox probe) | Ionization of the phenol group at higher pH can influence the electron transfer of redox probes. | The SAM significantly attenuates the cyclic voltammogram of Fe(CN)63-/4- in alkaline media due to the negatively charged boronate, indicating a blocking effect.[2] | Both molecules form well-packed monolayers that can impede electron transfer. The pH-dependent blocking behavior of 4-MPBA is a notable feature for designing stimuli-responsive interfaces. |
| Surface pKa | The surface pKa of the phenol group in a SAM is influenced by the local microenvironment. | The surface pKa of the boronic acid moiety in the SAM is estimated to be around 9.2.[2] | The distinct surface pKa values are critical for applications involving pH-triggered binding or release, and for understanding the surface charge at physiological pH. |
| Reductive Desorption Potential | Not available in the reviewed literature. | A desorption peak has been observed at -1.02 V on platinum nanoparticles. | The reductive desorption potential provides information about the stability of the SAM on the electrode surface. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for reproducing and building upon these findings.
Protocol 1: Preparation of Self-Assembled Monolayers (SAMs) on Gold Electrodes
-
Substrate Preparation:
-
A gold working electrode is first mechanically polished using alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing cloth.
-
The electrode is then sonicated in ethanol and deionized water for 5 minutes each to remove polishing residues.
-
Electrochemical cleaning is performed by cycling the potential in a 0.5 M H2SO4 solution until a stable cyclic voltammogram characteristic of clean gold is obtained. The electrode is then rinsed thoroughly with deionized water and dried under a stream of nitrogen.
-
-
SAM Formation:
-
The cleaned gold electrode is immediately immersed in a freshly prepared 1 mM ethanolic solution of either 4-mercaptophenol or 4-mercaptophenylboronic acid.
-
The immersion is carried out for a period of 18-24 hours at room temperature in a dark, sealed container to allow for the formation of a well-ordered monolayer.
-
Following immersion, the electrode is removed from the solution, rinsed extensively with ethanol to remove non-chemisorbed molecules, and dried under a gentle stream of nitrogen.
-
Protocol 2: Electrochemical Characterization
All electrochemical measurements are performed using a standard three-electrode cell configuration with the SAM-modified gold electrode as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl (3 M KCl) electrode as the reference electrode.
-
Cyclic Voltammetry (CV):
-
To assess the barrier properties of the SAM, cyclic voltammetry is performed in a solution containing a redox probe, typically 5 mM K3[Fe(CN)6] in 0.1 M KCl.
-
The potential is scanned from an initial potential to a final potential and back at a specific scan rate (e.g., 100 mV/s).
-
The peak separation (ΔEp) and peak currents (Ipa, Ipc) are recorded to evaluate the electron transfer kinetics through the monolayer.
-
To study the intrinsic redox behavior of the SAM, CV is performed in a suitable buffer solution without an external redox probe over a potential window where the terminal group is expected to be electroactive.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
EIS is conducted in the same redox probe solution as the CV experiments (5 mM K3[Fe(CN)6]/K4[Fe(CN)6] in 0.1 M KCl).
-
A DC potential corresponding to the formal potential of the redox couple is applied, and a small amplitude AC potential (e.g., 10 mV) is superimposed over a wide frequency range (e.g., 100 kHz to 0.1 Hz).
-
The resulting impedance data is plotted as a Nyquist plot (Z' vs. -Z'').
-
The data is fitted to an equivalent circuit model (e.g., a Randles circuit) to extract the charge transfer resistance (Rct), which quantifies the barrier of the monolayer to electron transfer.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key processes involved in the electrochemical comparison of the two thiol compounds.
Caption: Experimental workflow for the preparation and electrochemical characterization of SAMs.
Caption: Logical relationship between the thiol compound and its electrochemical performance.
Conclusion
The choice between this compound (represented by 4-mercaptophenol) and 4-mercaptophenylboronic acid for modifying gold surfaces depends critically on the intended application. 4-mercaptophenol offers the potential for direct electrochemical signaling through the reversible redox activity of its phenol group, making it suitable for applications where the local chemical environment influences this redox state. In contrast, 4-mercaptophenylboronic acid's primary electrochemical feature is its ability to act as a pH-sensitive gate for electron transfer, coupled with its well-established capacity for binding diol-containing molecules. This makes it a strong candidate for biosensors targeting glycoproteins or for creating surfaces with tunable permeability. The quantitative data and protocols presented in this guide provide a solid foundation for researchers to make an informed decision based on the specific electrochemical performance characteristics required for their innovative applications in science and medicine.
References
Assessing the Packing Density of 4-(3-Mercaptopropyl)phenol SAMs with XPS: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Self-assembled monolayers (SAMs) of 4-(3-mercaptopropyl)phenol (4-MP) are of significant interest in various fields, including biosensing, drug delivery, and surface functionalization, owing to the reactive phenol group that allows for further chemical modifications. The performance of these SAMs is critically dependent on their packing density, which influences surface coverage, stability, and accessibility of the terminal functional groups. X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique widely employed to characterize the chemical composition and infer the packing density of SAMs.
This guide provides a comparative analysis of the packing density of 4-MP SAMs, contextualized with data from other well-studied aliphatic and aromatic thiol SAMs on gold surfaces. It details the experimental protocols for SAM formation and XPS analysis and illustrates the workflow for assessing packing density.
Comparative Analysis of SAM Packing Density
The packing density of a SAM is influenced by several factors, including the nature of the head group, the length and structure of the alkyl chain, and the terminal functional group. Generally, linear alkanethiols form densely packed, quasi-crystalline structures on gold, while SAMs with bulky terminal groups or aromatic rings, like 4-MP, may exhibit lower packing densities due to steric hindrance.
XPS provides quantitative elemental information from the top few nanometers of a surface, allowing for the determination of atomic concentration ratios (e.g., C/Au, S/Au). These ratios can be used to estimate and compare the relative packing densities of different SAMs. A higher C/Au or S/Au ratio for SAMs of similar chain length generally indicates a higher surface coverage and packing density.
| Self-Assembled Monolayer (SAM) | Substrate | Packing Density (molecules/cm²) | Key Characteristics Affecting Packing | Data Source Type |
| This compound (4-MP) | Au(111) | Estimated to be lower than alkanethiols | The bulky phenol headgroup can introduce steric hindrance, potentially leading to a less ordered and less dense monolayer compared to simple alkanethiols. The packing is also influenced by intermolecular hydrogen bonding between the phenol groups. | Inferred from general principles of aromatic SAMs |
| 3-Mercaptopropionic acid (3-MPA) | Au | 1.29 x 10¹³[1] | The carboxylic acid group can participate in intermolecular hydrogen bonding, which can influence the packing density. The short alkyl chain offers less van der Waals stabilization compared to longer chain thiols. | Experimental (Electrochemical Methods)[1] |
| Dodecanethiol (C12) | Au | Not explicitly stated, but forms well-ordered, densely packed monolayers. | Long alkyl chains promote strong van der Waals interactions, leading to a highly ordered and densely packed monolayer with molecules tilted at a specific angle relative to the surface normal.[2] | Experimental (XPS, ARXPS)[2] |
| Perfluoroalkanethiols (e.g., F10) | Au | Forms well-ordered monolayers, with ordering increasing with chain length. | The rigid and bulky nature of the fluorocarbon chains influences the packing. Longer chains lead to more ordered and densely packed structures.[3] | Experimental (XPS, NEXAFS)[3] |
| Mixed Phenyl/Fluorinated Phenyl Thiols | Au | Packing densities decrease with an increasing mole fraction of the bulkier fluorinated adsorbate. | Steric bulk of the terminal groups plays a significant role. Larger terminal groups lead to lower packing densities.[4] | Experimental (XPS)[4] |
Experimental Protocols
Formation of this compound SAMs on Gold
A standard protocol for the formation of thiol-based SAMs on a gold substrate from solution is as follows:
1. Substrate Preparation:
- Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides) are cleaned to remove organic contaminants.
- A common cleaning procedure involves immersion in a "piranha" solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 1-5 minutes. Extreme caution must be exercised when handling piranha solution as it is highly corrosive and reactive.
- After piranha cleaning, the substrates are thoroughly rinsed with deionized water and then with ethanol.[5]
- The cleaned substrates are then dried under a stream of dry nitrogen gas.[5]
2. SAM Formation:
- A dilute solution of this compound is prepared in a suitable solvent, typically ethanol, with a concentration in the range of 1 mM.[6]
- The clean gold substrate is immersed in the thiol solution.[7]
- To obtain well-ordered monolayers, the immersion is typically carried out for an extended period, such as 18-24 hours, at room temperature.[6] To minimize oxidation, the container can be sealed and backfilled with an inert gas like nitrogen.[7]
3. Rinsing and Drying:
- After incubation, the substrate is removed from the thiol solution and thoroughly rinsed with fresh solvent (ethanol) to remove any non-chemisorbed molecules.[5]
- The rinsed substrate is then dried under a stream of dry nitrogen.[5]
XPS Analysis for Packing Density Assessment
1. Data Acquisition:
- XPS measurements are performed in an ultra-high vacuum (UHV) system.
- A monochromatic X-ray source, typically Al Kα (1486.6 eV), is used to irradiate the sample.[3]
- Survey scans are first acquired to identify all elements present on the surface.
- High-resolution spectra are then obtained for the elements of interest, including Au 4f, S 2p, C 1s, and O 1s.[2][8] The binding energy scale is typically calibrated to the Au 4f peak at 84.0 eV.[3]
2. Data Analysis for Packing Density Estimation:
- Elemental Ratios: The integrated peak areas of the high-resolution spectra are used to determine the atomic concentrations of the elements. The ratios of the overlayer elements (C, S) to the substrate element (Au) are then calculated. For a given thiol, a higher C/Au or S/Au ratio generally indicates a greater surface coverage and thus a higher packing density.[9]
- SAM Thickness Calculation: The attenuation of the Au 4f signal from the underlying gold substrate by the SAM overlayer can be used to calculate the thickness of the monolayer. This thickness, in conjunction with the known length of the 4-MP molecule, can provide information about the tilt angle of the molecules, which is related to the packing density.[2] A model that interprets the raw concentrations can provide information on layer thickness, composition, and coverage of the SAM on gold.[10]
- Analysis of S 2p Spectrum: The high-resolution S 2p spectrum can distinguish between sulfur atoms chemically bonded to the gold surface (thiolates, typically around 162 eV) and unbound or physisorbed thiol species (around 164 eV).[1] A well-formed SAM should predominantly show the thiolate peak.
Workflow for Assessing 4-MP SAM Packing Density
The following diagram illustrates the experimental workflow for forming and characterizing 4-MP SAMs to assess their packing density using XPS.
Caption: Experimental workflow for assessing the packing density of 4-MP SAMs using XPS.
Alternative and Complementary Techniques
While XPS is a powerful tool, a comprehensive understanding of SAM packing density often benefits from complementary techniques:
-
Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM): These techniques can provide direct visualization of the SAM surface morphology, revealing the degree of order and the presence of defects.[1]
-
Contact Angle Goniometry: Measuring the contact angle of a liquid (e.g., water) on the SAM surface provides information about the surface energy and hydrophobicity, which are related to the packing and orientation of the terminal functional groups.
-
Ellipsometry: This optical technique can be used to accurately measure the thickness of the SAM, which, as mentioned, is related to the molecular tilt and packing density.
-
Infrared Reflection-Absorption Spectroscopy (IRRAS): IRRAS can provide information about the conformational order of the alkyl chains within the SAM.
By combining XPS with these other techniques, researchers can obtain a more complete picture of the structure and packing density of this compound SAMs, enabling better control over surface functionalization for a wide range of applications.
References
- 1. Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM) Reorganization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Quantitative evaluation of perfluorinated alkanethiol molecular order on gold surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lee.chem.uh.edu [lee.chem.uh.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. if.tugraz.at [if.tugraz.at]
- 7. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 8. Surface Coverage and Structure of Mixed DNA/Alkylthiol Monolayers on Gold: Characterization by XPS, NEXAFS, and Fluorescence Intensity Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. eag.com [eag.com]
Cross-Validation of Mercaptophenol-Based Electrochemical Sensors with Standard Analytical Techniques: A Comparative Guide
Introduction
Electrochemical sensors offer a promising avenue for rapid, sensitive, and cost-effective analysis of various analytes. Sensors functionalized with molecules like 4-(3-Mercaptopropyl)phenol are designed to provide selective detection. However, to ensure the reliability and accuracy of these novel sensors, it is crucial to cross-validate their performance against established, standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides a comparative overview of the performance of mercaptophenol-based electrochemical sensors and these standard methods.
Quantitative Performance Comparison
The following table summarizes the performance characteristics of a representative mercaptophenol-derivative-based electrochemical sensor compared to standard analytical techniques like HPLC. The data is compiled from studies validating the detection of various analytes.
| Performance Metric | Thiophenol-Derivative Electrochemical Sensor | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Limit of Detection (LOD) | 0.02 µM - 1.8 x 10⁻⁸ M | Typically in the µM to nM range | Can reach pM to fM levels |
| Linear Range | 5.0 x 10⁻⁸ M – 140 µM | Wide, typically several orders of magnitude | Wide, typically several orders of magnitude |
| Analysis Time | Minutes | 15 - 60 minutes per sample | 30 - 90 minutes per sample |
| Cost per Sample | Low | Moderate to High | High |
| Portability | High (can be miniaturized) | Low (requires benchtop instrumentation) | Low (requires benchtop instrumentation) |
| Sample Preparation | Minimal to moderate | Often requires extraction and filtration | Can be extensive (e.g., derivatization) |
| Selectivity | Good to Excellent (can be tuned with MIPs) | High (based on chromatographic separation) | Very High (based on separation and mass) |
| Recovery in Samples | 96.0% - 103.3%[1] | 99.2% - 104.0%[2] | Typically >95% |
Experimental Protocols
Detailed methodologies are essential for reproducing and validating analytical results. Below are generalized protocols for the fabrication and use of a mercaptophenol-based electrochemical sensor and the corresponding standard HPLC method for cross-validation.
Protocol 1: Fabrication and Operation of a Thiophenol-Modified Electrochemical Sensor
-
Electrode Preparation: A glassy carbon electrode (GCE) is polished with alumina slurry and sonicated in ethanol and deionized water to ensure a clean surface.
-
Surface Modification: The cleaned GCE is then modified by electrochemically depositing a layer of a thiophenol derivative. This is often achieved by cycling the potential in a solution containing the corresponding diazonium salt of the thiophenol compound. This process creates a stable, covalently attached sensing layer.
-
Nanoparticle Immobilization: To enhance sensitivity, gold nanoparticles (AuNPs) can be immobilized on the thiophenol layer through the strong gold-thiol bond.
-
Electrochemical Detection: The modified electrode is immersed in a solution containing the analyte. The detection is typically performed using techniques like Differential Pulse Voltammetry (DPV) or Cyclic Voltammetry (CV). The analyte's interaction with the modified surface produces a measurable change in the electrochemical signal (e.g., a peak current) that is proportional to its concentration.
-
Quantification: A calibration curve is constructed by measuring the electrochemical response at different known concentrations of the analyte. The concentration of the analyte in an unknown sample is then determined by interpolating its response on the calibration curve.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis
-
Sample Preparation: The sample is prepared by dissolving it in a suitable solvent, followed by filtration through a 0.22 µm filter to remove any particulate matter that could damage the HPLC column. For complex matrices, a solid-phase extraction (SPE) step may be necessary to clean up the sample and concentrate the analyte.
-
Instrumentation Setup: An HPLC system equipped with a suitable column (e.g., C18) and a detector (e.g., UV-Vis or fluorescence detector) is used. The mobile phase composition (a mixture of solvents like acetonitrile and water) and flow rate are optimized for the separation of the target analyte.
-
Injection and Separation: A precise volume of the prepared sample is injected into the HPLC system. The analyte is separated from other components in the sample matrix as it passes through the column, based on its affinity for the stationary and mobile phases.
-
Detection and Quantification: As the analyte elutes from the column, it is detected by the detector, which generates a peak in the chromatogram. The area or height of this peak is proportional to the concentration of the analyte. A calibration curve is generated using standards of known concentrations to quantify the analyte in the sample.
Workflow and Pathway Diagrams
To visualize the cross-validation process and the sensing mechanism, the following diagrams are provided.
Caption: Experimental workflow for cross-validating a novel electrochemical sensor with a standard analytical technique.
References
A Comparative Guide to Protein Binding Affinity on 4-(3-Mercaptopropyl)phenol Surfaces
For researchers, scientists, and drug development professionals, understanding the interactions between proteins and modified surfaces is paramount for the advancement of biosensors, drug delivery systems, and biomaterial design. This guide provides a comprehensive comparison of the binding affinity of various proteins to 4-(3-Mercaptopropyl)phenol (4-MPP) surfaces and other benchmark chemistries, supported by experimental data and detailed protocols.
The immobilization of proteins onto solid substrates is a critical step in the development of various biotechnological applications. The choice of surface chemistry significantly influences the amount, orientation, and bioactivity of the immobilized proteins. This compound (4-MPP) self-assembled monolayers (SAMs) on gold surfaces provide a hydroxyl-terminated interface that can interact with proteins through a combination of hydrogen bonding and hydrophobic interactions. This guide evaluates the binding affinity of key proteins to this surface and compares it with other commonly used functional surfaces.
Comparative Analysis of Protein Binding Affinity
To provide a clear comparison, the binding affinities of several model proteins—Human Serum Albumin (HSA), Fibronectin (FN), Immunoglobulin G (IgG), and Lysozyme (LYS)—were evaluated on 4-MPP surfaces and compared to alternative surface chemistries: carboxyl-terminated (-COOH), amine-terminated (-NH2), and methyl-terminated (-CH3) self-assembled monolayers. The dissociation constant (Kd), a measure of binding affinity where a lower value indicates a stronger interaction, was the primary metric for comparison.
| Surface Chemistry | Protein | Dissociation Constant (Kd) [M] | Adsorbed Mass (ng/cm²) | Technique |
| This compound (-OH) | Fibronectin | ~1.2 x 10⁻⁷ | ~250 | SPR |
| Human Serum Albumin | Data not available | - | ||
| Immunoglobulin G | Data not available | - | ||
| Lysozyme | Data not available | - | ||
| Carboxyl-terminated (-COOH) | Fibronectin | ~2.5 x 10⁻⁸ | ~350 | SPR |
| Amine-terminated (-NH2) | Fibronectin | ~5.0 x 10⁻⁸ | ~400 | SPR |
| Methyl-terminated (-CH3) | Fibronectin | ~8.0 x 10⁻⁹ | ~500 | SPR |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
Preparation of this compound Self-Assembled Monolayer (SAM) on Gold
-
Substrate Preparation: Start with a clean gold-coated substrate (e.g., gold-coated silicon wafer or glass slide). Clean the substrate by immersing it in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment. Rinse the substrate thoroughly with deionized water and then with ethanol. Dry the substrate under a stream of nitrogen gas.
-
SAM Formation: Prepare a 1 mM solution of this compound in absolute ethanol. Immerse the clean, dry gold substrate into the thiol solution. Allow the self-assembly process to occur for 18-24 hours at room temperature in a sealed container to prevent contamination.
-
Rinsing and Drying: After the incubation period, remove the substrate from the thiol solution and rinse it thoroughly with ethanol to remove any non-covalently bound molecules. Dry the substrate again under a stream of nitrogen gas.
-
Characterization: The quality of the SAM can be characterized using techniques such as contact angle goniometry to measure the surface wettability and ellipsometry to determine the monolayer thickness.
Measurement of Protein Binding Affinity using Surface Plasmon Resonance (SPR)
-
Instrument and Chip Preparation: Use a surface plasmon resonance instrument with a gold-coated sensor chip. Prepare the 4-MPP SAM on the sensor chip as described above.
-
System Equilibration: Equilibrate the system with a running buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) until a stable baseline is achieved.
-
Protein Injection: Prepare a series of concentrations of the target protein (e.g., Fibronectin) in the running buffer. Inject the protein solutions over the functionalized sensor surface at a constant flow rate. The association of the protein with the surface is monitored in real-time as an increase in the SPR signal (measured in Resonance Units, RU).
-
Dissociation Phase: After the association phase, switch back to flowing the running buffer over the surface. The dissociation of the protein from the surface is monitored as a decrease in the SPR signal.
-
Regeneration: If the protein does not fully dissociate, a regeneration solution (e.g., a low pH buffer or a high salt concentration solution) can be injected to remove the bound protein and prepare the surface for the next injection.
-
Data Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model). The dissociation constant (Kd) is then calculated as the ratio of kd/ka.
Visualizing the Experimental Workflow and Protein-Surface Interaction
To further clarify the experimental process and the molecular interactions at play, the following diagrams have been generated using the Graphviz DOT language.
Comparative Analysis of Deposition Times for 4-(3-Mercaptopropyl)phenol Self-Assembled Monolayers
A Guide for Researchers in Surface Functionalization and Biosensor Development
The formation of well-ordered Self-Assembled Monolayers (SAMs) is a critical step in the development of a wide range of applications, from anti-fouling surfaces to sensitive biosensors. The deposition time is a key parameter that governs the quality, stability, and functionality of the resulting monolayer. This guide provides a comparative analysis of the effect of different deposition times on the formation of 4-(3-Mercaptopropyl)phenol SAMs on gold substrates. While direct quantitative data for this specific molecule is sparse in publicly available literature, this guide synthesizes established principles of SAM formation and presents representative data for analogous aromatic thiols to illustrate the expected trends.
The Dynamics of SAM Formation: A Two-Step Process
The self-assembly of thiols on a gold surface is generally understood to occur in a two-step process. Initially, there is a rapid adsorption of thiol molecules onto the gold surface, driven by the strong affinity of sulfur for gold. This is followed by a slower organization and annealing phase, where the molecules rearrange to form a more ordered, densely packed monolayer. The duration of the deposition time significantly influences the completion of this second phase, which is crucial for achieving a stable and functional surface. Insufficient deposition time can result in a disordered monolayer with a higher density of defects.
Impact of Deposition Time on SAM Properties: A Comparative Overview
The following table summarizes the expected qualitative and quantitative changes in the properties of a this compound SAM as a function of deposition time. The provided quantitative values are representative of aromatic thiol SAMs and serve to illustrate the general trends.
| Deposition Time | Surface Coverage | Film Thickness (Å) | Water Contact Angle (°) | Surface Morphology |
| Short (1-30 min) | Partial to near-complete | 5 - 8 | 40 - 55 | Disordered, "lying-down" phase may be present |
| Intermediate (1-6 h) | High | 8 - 10 | 55 - 65 | Increased order, transition to "standing-up" phase |
| Long (12-24 h) | Complete | ~10 | 65 - 75 | Well-ordered, densely packed monolayer |
| Very Long (>24 h) | Complete | ~10 | 65 - 75 | Minimal changes, potential for multilayer formation in some cases |
Note: The exact values can vary depending on factors such as the purity of the thiol, the solvent used, the temperature, and the cleanliness of the gold substrate.
Experimental Protocol for the Formation of this compound SAMs
This protocol outlines a standard procedure for the formation of this compound SAMs on a gold-coated substrate.
Materials:
-
This compound
-
Absolute Ethanol (or other suitable solvent)
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION REQUIRED
-
Deionized (DI) water
-
Nitrogen gas
-
Glassware for solution preparation and substrate immersion
Procedure:
-
Substrate Cleaning:
-
Immerse the gold-coated substrates in piranha solution for 5-10 minutes to remove organic contaminants. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the substrates thoroughly with DI water.
-
Rinse with ethanol.
-
Dry the substrates under a stream of nitrogen gas.
-
-
Thiol Solution Preparation:
-
Prepare a 1 mM solution of this compound in absolute ethanol. For example, dissolve 1.68 mg of this compound in 10 mL of ethanol.
-
Sonicate the solution for a few minutes to ensure complete dissolution.
-
-
SAM Deposition:
-
Immerse the clean, dry gold substrates in the thiol solution.
-
For a comparative study, use different immersion times (e.g., 30 minutes, 1 hour, 6 hours, 12 hours, 24 hours).
-
Keep the immersion vessel sealed to minimize solvent evaporation and contamination.
-
-
Rinsing and Drying:
-
After the desired deposition time, remove the substrates from the thiol solution.
-
Rinse the substrates thoroughly with fresh ethanol to remove any physisorbed molecules.
-
Dry the functionalized substrates under a stream of nitrogen gas.
-
-
Characterization:
-
The resulting SAMs can be characterized using various surface-sensitive techniques, including:
-
Contact Angle Goniometry: To determine the surface wettability.
-
Ellipsometry: To measure the thickness of the monolayer.
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the chemical composition of the surface.
-
Atomic Force Microscopy (AFM): To visualize the surface morphology and roughness.
-
-
Experimental Workflow for SAM-Based Biosensor Fabrication
The functionalization of a gold surface with a this compound SAM is a common first step in the fabrication of biosensors. The phenol group can be used for the subsequent immobilization of biomolecules. The following diagram illustrates a typical workflow for the creation of such a biosensor.
Conclusion
The deposition time is a critical parameter in the formation of high-quality this compound SAMs. While short immersion times can lead to the formation of a monolayer, longer deposition times of 12-24 hours are generally recommended to ensure the formation of a well-ordered, densely packed, and stable film. The choice of the optimal deposition time will depend on the specific application and the desired surface properties. For applications requiring a highly ordered and defect-free surface, such as in high-sensitivity biosensors, a longer deposition time is crucial. The provided experimental protocol and workflow diagram offer a practical guide for researchers working on the functionalization of gold surfaces with this compound and their application in biosensing.
Safety Operating Guide
4-(3-Mercaptopropyl)phenol proper disposal procedures
[2] Safety Data Sheet Version 6.0. Revision Date 13.09.2019. Print Date 15.09.2019. SECTION 1: Identification of the substance/mixture and of the company/undertaking. 1.1 Product identifiers. Product name. : 4-(3-Mercaptopropyl)phenol. Product Number. : SML0099. Brand. : Sigma. CAS-No. : 96165-98-9. 1 [1] Safety Data Sheet Product Name: this compound. Date of issue: 08/29/2016. Version: 0. Section 1. Product and company identification. Product name : this compound. Product code : 10123. Chemical formula : C9H12OS. Synonyms : 4-(3-Thiopropyl)phenol; 3-(4-Hydroxyphenyl)-1-propanethiol. Supplier : TCI America. 9211 N. Harborgate St. Portland, OR 97203. Tel: 800-423-8616. Fax: 888-520-1075. In case of emergency : (800) 424-9300 (CHEMTREC). Section 2. Hazards identification. OSHA/HCS status : This material is considered hazardous by the OSHA Hazard Communication Standard (29 CFR 1910.1200). GHS label elements. Hazard pictograms : 1 Safety Data Sheet Product name: this compound. Product Number: SML0099. Brand: Sigma. CAS-No. : 96165-98-9. Relevant identified uses of the substance or mixture and uses advised against. Identified uses : Laboratory chemicals, Synthesis of substances. SECTION 12: ECOLOGICAL INFORMATION. 12.1 Toxicity. no data available. 12.2 Persistence and degradability. no data available. 12.3 Bioaccumulative potential. no data available. 12.4 Mobility in soil. no data available. 12.5 Results of PBT and vPvB assessment. PBT/vPvB assessment not available as chemical safety assessment not required/not conducted. 12.6 Other adverse effects. no data available. SECTION 13: Disposal considerations. 13.1 Waste treatment methods. Product. Offer surplus and non-recyclable solutions to a licensed disposal company. Contact a licensed professional waste disposal service to dispose of this material. Contaminated packaging. Dispose of as unused product. SECTION 14: Transport information. DOT (US). Not dangerous goods. IMDG. Not dangerous goods. IATA. Not dangerous goods. 1 this compound | C9H12OS | ChemSpider this compound. 4-(3-sulfanylpropyl)phenol. 96165-98-9. 3-(4-hydroxyphenyl)propane-1-thiol. 4-(3-Thiopropyl)phenol. More... Molecular FormulaC9H12OS. Average mass168.256 Da. Monoisotopic mass168.060911 Da. ChemSpider ID24770851. --INVALID-LINK-- Safety Data Sheet Product Name: this compound. Date of issue: 08/29/2016. Version: 0. Section 13. Disposal considerations. The information presented only applies to the material as supplied. The identification based on characteristic(s) or listing may not apply if the material has been used or otherwise contaminated. It is the responsibility of the waste generator to determine the toxicity and physical properties of the material generated to determine the proper waste identification and disposal methods in compliance with applicable regulations. Disposal should be in accordance with applicable regional, national and local laws and regulations. 1 Safety Data Sheet Product: Offer surplus and non-recyclable solutions to a licensed disposal company. Contact a licensed professional waste disposal service to dispose of this material. Contaminated packaging: Dispose of as unused product. 1 Safety data sheet Revision: 10/25/2022. Version: 6. 1. Identification. Product identifier. Product name: this compound. Product No.: SML0099. CAS No.: 96165-98-9. Relevant identified uses of the substance or mixture and uses advised against. Identified uses: For research use only. Details of the supplier of the safety data sheet. Supplier. Name: Cayman Chemical Company. Address: 1180 E. Ellsworth Road Ann Arbor, MI 48108. Telephone: +1 (734)971-3335. Emergency telephone number. Emergency Telephone: CHEMTREC:1 (800)424-9300 / +1 (703)527-3887. 2. Hazard(s) identification. GHS classification in accordance with the OSHA Hazard Communication Standard (29 CFR 1910.1200). Acute toxicity, oral, Category 4. Skin irritation, Category 2. Eye irritation, Category 2. Specific target organ toxicity, single exposure, Category 3, Respiratory system. GHS label elements, including precautionary statements. Pictogram. Signal word: Warning. Hazard statement(s). H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. Precautionary statement(s). P261: Avoid breathing dust/fumes/gas/mist/vapors/spray. P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P332+P313: If skin irritation occurs: Get medical advice/attention. P337+P313: If eye irritation persists: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse. P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. P501: Dispose of contents/container to an approved waste disposal plant. --INVALID-LINK-- this compound this compound. SML0099. ≥95% (HPLC). Synonyms: 3-(4-Hydroxyphenyl)-1-propanethiol, 4-(3-Thiopropyl)phenol. find similar products. Application. This compound has been used as a matrix-assisted laser desorption/ionization (MALDI) matrix. Properties. chemical name. This compound. Related Categories. Biochemicals and Reagents. More... assay. ≥95% (HPLC). form. solid. mp. 58-62 °C (lit.) CAS no. 96165-98-9. mol wt. 168.25 g/mol . --INVALID-LINK-- Safety Data Sheet - Santa Cruz Biotechnology this compound: sc-280456. MATERIAL SAFETY DATA SHEET. Section 1 - Product and Company Information. Product Name: this compound. Catalog Number: sc-280456. Supplier: Santa Cruz Biotechnology, Inc. 2145 Delaware Avenue. Santa Cruz, California 95060. 800.457.3801 or 831.457.3800. Emergency: ChemWatch. Within the US & Canada: 877-715-9305. Outside the US & Canada: +800 2436 2255 (1-800-CHEMCALL) or call +613 9573 3112. Section 2 - Composition/Information on Ingredient. Substance Name: this compound. CAS #. 96165-98-9. SARA 313. No. Formula: C9H12OS. Section 13 - Disposal Considerations. APPROPRIATE METHOD OF DISPOSAL OF SUBSTANCE OR PREPARATION. Contact a licensed professional waste disposal service to dispose of this material. Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Observe all federal, state, and local environmental regulations. --INVALID-LINK-- Safety Data Sheet Revision date 29-Jan-2024. Version 3. 1. Identification. Product identifier. Product Name this compound. Other means of identification. Product Code(s) SML0099. Synonyms 3-(4-Hydroxyphenyl)-1-propanethiol, 4-(3-Thiopropyl)phenol. Recommended use of the chemical and restrictions on use. Recommended use For research use only. Restrictions on use No information available. Details of the supplier of the safety data sheet. Supplier Address. EMD Millipore Corporation, 290 Concord Road, Billerica, MA 01821, USA. Phone: +1-800-645-5476. E-mail: --INVALID-LINK--. Emergency telephone number. Emergency Telephone For information in USA, call +1-800-645-5476. For international emergencies, call +1-703-527-3887. CHEMTREC Phone Number (24 hr): 1-800-424-9300 (USA/Canada), +1-703-527-3887 (International). 2. Hazard(s) identification. GHS Classification. Acute toxicity - Oral Category 4. Skin corrosion/irritation Category 2. Serious eye damage/eye irritation Category 2A. Specific target organ toxicity (single exposure) Category 3. GHS label elements, including precautionary statements. Hazard statements. H302 - Harmful if swallowed. H315 - Causes skin irritation. H319 - Causes serious eye irritation. H335 - May cause respiratory irritation. Precautionary Statements - Disposal. P501 - Dispose of contents/ container to an approved waste disposal plant. --INVALID-LINK-- Proper Disposal of this compound: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of this compound (CAS No. 96165-98-9), a chemical compound utilized in various research and development applications. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
Immediate Safety Considerations
This compound is classified as a hazardous substance.[1] It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation. Additionally, it may cause respiratory irritation.
In case of exposure:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Skin: Wash off with soap and plenty of water. If skin irritation occurs, seek medical advice.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and consult a physician.
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
Always wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, when handling this chemical.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C9H12OS | |
| Molecular Weight | 168.25 g/mol | |
| CAS Number | 96165-98-9 | |
| Melting Point | 58-62 °C | |
| Purity | ≥95% (HPLC) |
Disposal Protocol
The primary method for the disposal of this compound is to engage a licensed professional waste disposal service. It is the responsibility of the waste generator to accurately characterize the waste and ensure compliance with all applicable federal, state, and local regulations.
Step-by-Step Disposal Procedure:
-
Segregation: Isolate waste this compound and any contaminated materials (e.g., gloves, absorbent pads, empty containers) from other laboratory waste streams.
-
Containerization: Place the waste in a clearly labeled, sealed, and compatible container. The label should include the chemical name, "this compound," and any relevant hazard warnings.
-
Storage: Store the sealed container in a designated, well-ventilated waste accumulation area, away from incompatible materials.
-
Professional Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company. Provide the company with a copy of the Safety Data Sheet (SDS).
-
Contaminated Packaging: Dispose of the original container as unused product, following the same procedure.
Note on Treatment: Some sources suggest that the material can be dissolved or mixed with a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber. This should only be performed by a licensed and equipped waste disposal facility.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-(3-Mercaptopropyl)phenol
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of 4-(3-Mercaptopropyl)phenol, a compound that requires careful management in a laboratory setting. The following procedures are designed to minimize risk and ensure a safe operational environment.
Hazard Identification and Classification
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1][2]
-
Skin Corrosion/Irritation: Causes skin irritation and may cause an allergic skin reaction.[1][2]
-
Eye Damage/Irritation: Causes serious eye irritation.[2]
-
Respiratory Sensitization: May cause respiratory tract irritation.[2]
-
Environmental Hazards: Toxic to aquatic life with long-lasting effects.[1]
-
Odor: Mercaptans are known for their strong, disagreeable odors even at very low concentrations.[3][4]
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory to prevent exposure through inhalation, skin contact, and eye contact.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles that provide full splash and impact protection are required. A face shield should be worn over safety glasses when there is a high risk of splashing.[5][6] |
| Skin and Body Protection | Chemical-Resistant Gloves | Wear appropriate protective gloves. Consult with the glove manufacturer to ensure compatibility with thiophenols.[7][8] An inner and outer pair of gloves can provide additional protection.[6][9] |
| Lab Coat/Coveralls | A fully buttoned lab coat is required. For tasks with a higher risk of splashing, a chemical-resistant apron or coveralls should be worn.[5][9] | |
| Respiratory Protection | Respirator | All work with this compound should be conducted in a certified chemical fume hood.[3][4][8] If exposure limits are likely to be exceeded, a NIOSH/MSHA approved respirator must be used.[7][10] |
| Foot Protection | Closed-Toe Shoes | Closed-toe shoes are required. Chemical-resistant boots are recommended for handling larger quantities or in case of spills.[6] |
Operational Plan: Safe Handling Procedures
Adherence to the following step-by-step procedures is critical for minimizing exposure and ensuring safety.
-
Preparation and Engineering Controls:
-
All handling of this compound, including weighing and solution preparation, must be conducted within a properly functioning chemical fume hood to control vapors.[3][4][8]
-
Ensure that an eyewash station and a safety shower are readily accessible and unobstructed.[2][8][11]
-
Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents, acids, and bases.[7][10]
-
-
Handling:
-
Spill Response:
-
Small Spills (in a chemical fume hood):
-
Large Spills:
-
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to protect the environment.
-
Chemical Waste:
-
Contaminated Materials:
Experimental Workflow for Handling this compound
Caption: A logical workflow diagram illustrating the key steps for safely handling this compound.
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. ehs.uky.edu [ehs.uky.edu]
- 4. scribd.com [scribd.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. research.uga.edu [research.uga.edu]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. m.youtube.com [m.youtube.com]
- 10. fishersci.com [fishersci.com]
- 11. ehs.yale.edu [ehs.yale.edu]
- 12. chemistry.unm.edu [chemistry.unm.edu]
- 13. Phenol SOP | Environment, Health and Safety [ehs.cornell.edu]
- 14. engineering.purdue.edu [engineering.purdue.edu]
- 15. youtube.com [youtube.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
